3,4-Dichloropyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIWKYZJBIUWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455330 | |
| Record name | 2-Amino-3,4-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188577-69-7 | |
| Record name | 2-Amino-3,4-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3,4-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-Dichloropyridin-2-amine (CAS No: 188577-69-7), a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document collates available data on its molecular structure, physical characteristics, and safety protocols. Due to the limited publicly available experimental data, this guide also presents predicted properties to facilitate further research and application.
Chemical and Physical Properties
This compound, with the molecular formula C₅H₄Cl₂N₂, is a dichlorinated aminopyridine derivative. The strategic placement of the chloro and amino groups on the pyridine ring influences its electronic properties and reactivity, making it a potential building block in organic synthesis.
Quantitative Data Summary
The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 188577-69-7 | [1][2] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1][2] |
| Molecular Weight | 163.00 g/mol | [1] |
| Melting Point | 93-95 °C | [1] |
| Boiling Point | 245 °C | [1] |
| Density | 1.497 g/cm³ | N/A |
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound are not widely available in published literature. However, a logical synthetic approach can be conceptualized based on known pyridine chemistry.
Conceptual Synthetic Workflow
A potential synthetic route could involve the selective chlorination of a suitable aminopyridine precursor. The regioselectivity of the chlorination would be a critical step to control. The following diagram illustrates a conceptual workflow for its synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
Note: This is a generalized pathway. The actual choice of reagents and reaction conditions would require experimental optimization to achieve the desired regioselectivity and yield.
Spectroscopic Data
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.
Hazard Statements:
-
Toxic if swallowed or in contact with skin.
-
Causes severe skin burns and eye damage.
-
Harmful to aquatic life with long-lasting effects.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid release to the environment.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed, immediately call a POISON CENTER or doctor/physician.
The following diagram outlines the general workflow for safe handling of this chemical.
Caption: General workflow for the safe handling and disposal of this compound.
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Its structural similarity to other aminopyridines, which are known to interact with various biological targets, suggests that this compound could be a candidate for screening in drug discovery programs.
Conclusion
This compound is a chemical compound with potential applications in the development of new pharmaceuticals and agrochemicals. This guide has summarized the currently available information on its chemical and physical properties, as well as safety and handling protocols. The significant gaps in experimental data, particularly for its synthesis and spectroscopic characterization, highlight the need for further research to fully elucidate the properties and potential of this molecule. Researchers are encouraged to use this guide as a starting point and to conduct thorough experimental verification.
References
3,4-Dichloropyridin-2-amine CAS number and structure
CAS Number: 188577-69-7 Synonyms: 2-Amino-3,4-dichloropyridine, 3,4-Dichloro-2-pyridinamine
This technical guide provides a comprehensive overview of 3,4-Dichloropyridin-2-amine, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Core Compound Information
This compound is a halogenated pyridine derivative. Its structure, featuring an amino group at the 2-position and two chlorine atoms at the 3- and 4-positions, makes it a versatile building block in organic synthesis. The amino group can act as a nucleophile, while the chlorine atoms can serve as leaving groups in various substitution reactions, enabling the construction of more complex molecules.
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 188577-69-7 | [1] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.00 g/mol | [2] |
| Melting Point | 93-95 °C | [2] |
| Boiling Point | 245 °C | [2] |
| Density | 1.497 g/cm³ | [2] |
| Flash Point | 102 °C | [2] |
Applications in Synthesis
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] Its reactive sites allow for a variety of chemical transformations to build novel active ingredients.
The general workflow for its application in research and development is depicted below.
Caption: General synthetic workflow using this compound.
Experimental Protocols
Example Protocol for an Isomer (2-Amino-3,5-dichloropyridine): A common method for synthesizing the isomer 2-amino-3,5-dichloropyridine involves the reaction of 2-amino-5-chloropyridine with a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent mixture. This information is provided for illustrative purposes of the general chemistry involved and should not be used as a direct protocol for this compound.
Biological Activity and Signaling Pathways
There is currently no publicly available scientific literature detailing the specific biological activity of this compound or its direct involvement in any signaling pathways. Research on aminopyridine derivatives suggests a wide range of potential biological activities, but specific data for this isomer is lacking. Its primary role reported to date is as a synthetic building block.
References
Spectroscopic Analysis of Dichlorinated Pyridinamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the spectroscopic characterization of dichlorinated pyridinamines, with a focus on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Due to the limited availability of public domain spectroscopic data for 3,4-dichloropyridin-2-amine, this document presents a detailed analysis of the closely related isomer, 2-amino-3,5-dichloropyridine, as a representative example. The guide includes comprehensive tables of spectroscopic data, detailed experimental protocols for acquiring such data, and a visual workflow of the analytical process to aid researchers in their understanding and application of these techniques for the structural elucidation of similar compounds.
Introduction
Dichlorinated aminopyridines are a class of heterocyclic compounds that serve as important building blocks in the synthesis of pharmaceuticals and agrochemicals. Their biological activity is often closely linked to their specific substitution patterns. Accurate structural characterization is therefore critical. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for unambiguously determining the chemical structure and purity of these molecules.
Spectroscopic Data for 2-Amino-3,5-dichloropyridine (CAS: 4214-74-8)
The following sections summarize the key spectroscopic data for 2-amino-3,5-dichloropyridine. This information is provided as a reference to illustrate the expected spectroscopic behavior of a dichlorinated aminopyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Data for 2-Amino-3,5-dichloropyridine [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.94 | d | 2.2 | H-6 |
| 7.50 | d | 2.2 | H-4 |
| 4.90 | br s | - | -NH₂ (broad signal) |
Solvent: CDCl₃ Spectrometer Frequency: 300 MHz
Table 2: ¹³C NMR Data for 2-Amino-3,5-dichloropyridine
Note: Specific experimental ¹³C NMR data for 2-amino-3,5-dichloropyridine was not found in the search results. The table below presents expected chemical shift ranges for a dichlorinated aminopyridine based on general principles and data for related structures.
| Chemical Shift (δ) ppm | Assignment |
| ~155-160 | C-2 (C-NH₂) |
| ~145-150 | C-6 |
| ~135-140 | C-4 |
| ~115-120 | C-5 (C-Cl) |
| ~110-115 | C-3 (C-Cl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: IR Absorption Data for 2-Amino-3,5-dichloropyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong | N-H stretching (amine) |
| 1620-1580 | Medium | N-H bending (amine) |
| 1550-1450 | Strong | C=C and C=N stretching (ring) |
| 850-750 | Strong | C-Cl stretching |
| 800-700 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.
Table 4: Mass Spectrometry Data for 2-Amino-3,5-dichloropyridine
| m/z | Relative Intensity | Assignment |
| 162 | High | [M]⁺ (Molecular ion, ³⁵Cl₂) |
| 164 | Medium | [M+2]⁺ (Isotope peak, ³⁵Cl³⁷Cl) |
| 166 | Low | [M+4]⁺ (Isotope peak, ³⁷Cl₂) |
| 127 | Medium | [M-Cl]⁺ |
| 99 | Medium | [M-Cl-HCN]⁺ or loss of other fragments |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are general protocols for obtaining spectroscopic data for solid organic compounds.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2] Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.[2]
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[2]
-
Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm for this class of compound).
-
A larger number of scans and a relaxation delay (e.g., 2 seconds) are typically required due to the low natural abundance of ¹³C.[2]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.[4]
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized by heating in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[6]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the Synthesis and Discovery of 3,4-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichloropyridin-2-amine is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery due to its potential as a scaffold for the synthesis of biologically active compounds. This technical guide provides a comprehensive overview of the available information on its synthesis and discovery. While the compound is commercially available, detailed synthetic protocols and its specific discovery in the scientific literature are not extensively documented. This guide, therefore, presents a plausible synthetic route based on established chemical principles and syntheses of analogous compounds, alongside relevant physicochemical data. The content is structured to provide researchers with a foundational understanding for the potential laboratory-scale preparation and further investigation of this compound.
Introduction and Discovery
This compound, with the CAS number 188577-69-7, belongs to the class of dichlorinated aminopyridines. These structures are significant in pharmaceutical research as they serve as versatile building blocks for more complex molecules. The introduction of chlorine atoms to the pyridine ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent aminopyridine, making these derivatives valuable for lead optimization in drug discovery programs.
The specific discovery and first synthesis of this compound are not well-documented in readily accessible scientific literature. Its commercial availability suggests that a synthetic route has been established, likely within a corporate or specialized chemical synthesis setting. The compound's utility is inferred from the broader applications of substituted aminopyridines in the development of therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.01 g/mol |
| CAS Number | 188577-69-7 |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 93-97 °C |
| Boiling Point | 245.3±35.0 °C (Predicted) |
| Density | 1.497±0.06 g/cm³ (Predicted) |
| pKa | 2.43±0.10 (Predicted) |
| LogP | 1.8 (Predicted) |
Proposed Synthesis Pathway
Due to the lack of a specific, published synthesis protocol for this compound, a plausible synthetic route is proposed based on the known reactivity of aminopyridines and the synthesis of its isomers. A potential pathway involves the direct chlorination of a suitable monosubstituted aminopyridine precursor, such as 2-amino-3-chloropyridine or 2-amino-4-chloropyridine. The following section details a hypothetical protocol for the synthesis via chlorination of 2-amino-3-chloropyridine.
In-depth Technical Guide: Theoretical Studies on Dichloropyridin-2-amine Isomers
Audience: Researchers, scientists, and drug development professionals.
However, to provide a comprehensive guide within the scope of the topic, this document presents a detailed theoretical analysis of a closely related and well-studied isomer, 4-Amino-3,5-dichloropyridine (ADCP) . The methodologies, data presentation, and visualizations provided for ADCP serve as a robust template and an illustrative example of the theoretical studies that could be applied to 3,4-Dichloropyridin-2-amine, should such research be undertaken.
Introduction to this compound
This compound is a halogenated aminopyridine derivative. While specific theoretical studies are not publicly available, its basic molecular information is provided below.
| Identifier | Value |
| IUPAC Name | 3,4-Dichloro-2-pyridinamine |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.01 g/mol [1] |
| CAS Number | 188577-69-7[1] |
Illustrative Theoretical Study: 4-Amino-3,5-dichloropyridine (ADCP)
To demonstrate the application of theoretical and computational chemistry in the study of dichloropyridin-2-amine isomers, we present findings from research on 4-Amino-3,5-dichloropyridine. This isomer is of interest in medicinal chemistry due to its potential antimicrobial and anti-cancer activities.[2][3] Theoretical studies, in conjunction with experimental techniques like single-crystal X-ray diffraction, provide deep insights into its molecular structure, stability, and intermolecular interactions.[2][3][4]
Molecular Structure and Crystallography
The crystal structure of ADCP has been determined using single-crystal X-ray diffraction.[3] The molecule crystallizes with one molecule in the asymmetric unit.[3][4] The pyridine ring nitrogen atom is sp² hybridized, with a C1—N1—C5 bond angle of 116.4 (5)°.[3] This deviation from the ideal 120° is attributed to the steric strain from the lone pair of electrons on the nitrogen atom.[3]
Table 1: Crystal Data and Structure Refinement for 4-Amino-3,5-dichloropyridine
| Parameter | Value |
| Empirical formula | C₅H₄Cl₂N₂ |
| Formula weight | 163.00 |
| Temperature (K) | 293 |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 3.8638 (19) |
| b (Å) | 14.593 (7) |
| c (Å) | 12.181 (6) |
| β (°) | 92.45 (2) |
| Volume (ų) | 686.4 (6) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.576 |
| F(000) | 328 |
This data is presented as an example based on studies of ADCP and does not represent this compound.
Computational Analysis of Intermolecular Interactions
Energy framework analysis using Density Functional Theory (DFT) at the CE-B3LYP/6–31G(d,p) level reveals the nature and strength of intermolecular interactions that contribute to the crystal packing of ADCP.[2][3][4] The primary forces stabilizing the crystal structure are strong N—H···N hydrogen bonds, which form supramolecular chains.[3][4] These chains are further interconnected by offset π–π stacking and halogen–π interactions.[3][4] Hirshfeld surface analysis quantifies the contributions of various intermolecular contacts, with Cl···H/H···Cl (40.1%), H···H (15.7%), and N···H/H···N (13.1%) being the most significant.[3][4]
Table 2: Calculated Intermolecular Interaction Energies (kJ/mol) for ADCP
| Interaction Type | E_ele | E_pol | E_dis | E_rep | E_tot |
| N-H···N Hydrogen Bonding | -33.8 | -8.3 | -11.4 | 37.6 | -28.6 |
| π–π Stacking | -0.7 | -0.8 | -33.5 | 19.6 | -18.3 |
| Halogen-π Interaction | -2.2 | -0.1 | -8.1 | 5.8 | -5.9 |
This data is illustrative for ADCP, calculated using the CE-B3LYP/6–31G(d,p) basis set, and does not apply to this compound.[4]
Experimental and Computational Protocols (Illustrative Examples)
The following protocols are based on the studies of ADCP and other similar molecules and serve as a methodological guide.
Synthesis and Crystallization of 4-Amino-3,5-dichloropyridine
-
Dissolution: 4-Amino-3,5-dichloropyridine (0.04075 mg) is dissolved in 20 ml of water.
-
Heating: The solution is warmed over a water bath for 20 minutes at 353 K.
-
Crystallization: The solution is allowed to cool slowly at room temperature.
-
Isolation: After several days, colorless crystals are separated from the mother liquor.[3]
Computational Methodology
-
Geometry Optimization: The molecular geometry is optimized using DFT with the B3LYP functional and a basis set such as 6-311++G(d,p).
-
Vibrational Frequency Analysis: To confirm the optimized structure as a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity.
-
Intermolecular Interactions: For solid-state analysis, energy framework calculations are performed using a method like CE-B3LYP/6–31G(d,p) to compute electrostatic, polarization, dispersion, and repulsion energies between molecular pairs in the crystal lattice.
-
Hirshfeld Surface Analysis: To visualize and quantify intermolecular contacts, Hirshfeld surfaces and 2D fingerprint plots are generated.
Visualizations
The following diagrams illustrate the concepts and workflows discussed.
Caption: A generalized workflow for the theoretical study of a molecule.
Caption: Key intermolecular interactions in the crystal structure of ADCP.
References
The Strategic Utility of 3,4-Dichloropyridin-2-amine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloropyridin-2-amine, a halogenated pyridine derivative, has emerged as a crucial building block in contemporary organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and an amino group on the pyridine ring, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the potential applications of this compound, with a particular focus on its role in the synthesis of biologically active compounds. The strategic positioning of its functional groups allows for selective and sequential transformations, making it an invaluable intermediate in the fields of medicinal chemistry and agrochemical development. This document will detail its application in the synthesis of kinase inhibitors, provide exemplary experimental protocols, and visualize relevant synthetic and biological pathways.
Core Applications in Medicinal Chemistry: Synthesis of TGF-β Receptor Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway plays a critical role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.
One prominent example of a TGF-β receptor inhibitor synthesized from this compound is RepSox . RepSox is a widely used small molecule inhibitor in biological research to study the effects of TGF-β signaling blockade. The synthesis of RepSox and its analogs highlights the utility of this compound as a key precursor. The synthetic strategy typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a substituted pyrazole moiety at one of the chlorinated positions of the pyridine ring.
The TGF-β Signaling Pathway
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI/ALK5). This phosphorylation activates the kinase activity of TβRI, which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production. Inhibitors derived from this compound, such as RepSox, act by blocking the kinase activity of TβRI, thereby preventing the phosphorylation of Smad proteins and inhibiting the downstream signaling cascade.
TGF-β Signaling Pathway and Inhibition by RepSox.
Key Synthetic Transformations
The reactivity of this compound is primarily dictated by the two chlorine substituents, which can be selectively functionalized through various cross-coupling reactions. The amino group can also participate in further transformations, such as amidation or N-arylation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is instrumental in creating biaryl structures, which are common motifs in pharmacologically active molecules. The differential reactivity of the chlorine atoms can potentially allow for regioselective coupling.
The following protocol is a representative example of a Suzuki-Miyaura coupling reaction with this compound.
Reaction:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 163.01 | 1.0 | 163 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg |
| Pd(PPh₃)₄ (Palladium Catalyst) | 1155.56 | 0.05 | 58 mg |
| K₂CO₃ (Base) | 138.21 | 3.0 | 415 mg |
| 1,4-Dioxane (Solvent) | - | - | 10 mL |
| Water (Co-solvent) | - | - | 2 mL |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (163 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add the degassed solvents, 1,4-dioxane (10 mL) and water (2 mL), via syringe.
-
The reaction mixture is heated to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is filtered through a pad of celite to remove the catalyst and inorganic salts.
-
The filtrate is washed with water (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-amino-3-chloro-4-phenylpyridine.
Expected Yield: 70-85%
Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination
Another key transformation for this compound is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds. This reaction is particularly useful for introducing various amino functionalities at the chlorinated positions of the pyridine ring, further diversifying the molecular scaffold for drug discovery and other applications.
The general workflow for a Buchwald-Hartwig amination would be similar to the Suzuki-Miyaura coupling, involving the combination of the dichloropyridine substrate, an amine, a palladium catalyst with a suitable phosphine ligand, and a base in an appropriate solvent.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its primary application lies in the construction of complex heterocyclic compounds for medicinal chemistry, most notably as a key precursor for TGF-β receptor inhibitors like RepSox. The ability to undergo selective cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, at its chloro-substituted positions allows for the systematic and efficient synthesis of a diverse range of derivatives. This technical guide has provided an overview of its applications, detailed a representative experimental protocol, and visualized the relevant biological and synthetic pathways, underscoring the strategic importance of this compound for researchers and professionals in drug development and chemical synthesis.
The Strategic Utility of 3,4-Dichloropyridin-2-amine in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among the vast array of substituted pyridines, 3,4-Dichloropyridin-2-amine has emerged as a particularly valuable building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern offers medicinal chemists a versatile platform for structural elaboration, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors for oncology.
Synthesis and Reactivity
This compound can be synthesized through various routes, often involving multi-step sequences starting from more readily available pyridine precursors. The reactivity of the scaffold is dictated by the electronic nature of the pyridine ring and the differential reactivity of the two chlorine atoms and the amino group. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNA r) than the chlorine at the 3-position due to the electron-withdrawing nature of the adjacent nitrogen atom. The 2-amino group provides a handle for further derivatization, such as acylation, alkylation, or participation in cyclization reactions to form fused heterocyclic systems.
Application in Kinase Inhibitor Drug Discovery
A significant application of this compound lies in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine moiety is a well-established "hinge-binding" motif, capable of forming key hydrogen bond interactions with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The dichlorinated core allows for the strategic introduction of various substituents that can occupy adjacent hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.
Case Study: Pyridinyl-imidazole based p38 MAP Kinase Inhibitors
One notable example of the application of a related scaffold, 2-amino-3-chloropyridine, which highlights the synthetic strategies applicable to this compound, is in the development of p38 MAP kinase inhibitors. These inhibitors are of interest for their potential in treating inflammatory diseases and cancer. The general synthetic approach involves a Suzuki coupling to introduce an aryl or heteroaryl group at the 4-position, followed by a Buchwald-Hartwig amination or another cross-coupling reaction at the 3-position.
Table 1: Biological Activity of Representative Pyridinyl-imidazole p38 MAP Kinase Inhibitors
| Compound ID | R1 Group | R2 Group | p38α IC50 (nM) |
| 1 | 4-fluorophenyl | 2-methoxy-phenyl | 5 |
| 2 | phenyl | cyclopropyl | 12 |
| 3 | 2-pyridyl | morpholinoethyl | 8 |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for key transformations involving dichloropyridine scaffolds, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the dichloropyridine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the corresponding boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically Na₂CO₃ or K₂CO₃ (2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of the dichloropyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as Cs₂CO₃ or NaO t Bu (1.5 eq) is suspended in an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane). The reaction vessel is sealed and heated under an inert atmosphere to a temperature between 80 and 110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired aminated product.
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors requires a thorough understanding of the targeted signaling pathways and a systematic workflow for compound evaluation.
Caption: Simplified p38 MAP Kinase signaling pathway and point of inhibition.
The workflow for identifying and optimizing new kinase inhibitors derived from this compound typically follows a structured process.
Technical Guide: Physicochemical Properties of 3,4-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,4-Dichloropyridin-2-amine. The information herein is intended to support research, development, and quality control activities involving this compound. While some physical data is available from commercial suppliers, quantitative solubility data in common laboratory solvents is not extensively reported in publicly accessible literature. Therefore, this guide also furnishes detailed, standardized experimental protocols for determining these essential parameters in a laboratory setting.
Core Physical and Chemical Data
The fundamental physicochemical properties of this compound are summarized below. This data has been compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 188577-69-7 | CP Lab Safety, Echemi |
| Molecular Formula | C₅H₄Cl₂N₂ | CP Lab Safety, Echemi |
| Molecular Weight | 163.01 g/mol | CP Lab Safety, Echemi |
| Melting Point | 93-95 °C | Echemi |
| Boiling Point | 245 °C | Echemi |
| Flash Point | 102 °C | Echemi |
Solubility Characteristics
Experimental Protocols
Detailed methodologies for determining key physical properties of chemical compounds are outlined below. These protocols are based on established, internationally recognized guidelines and standard laboratory practices.
Melting Point Determination (Capillary Method)
The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (manual or automated)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is thoroughly dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.[1]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be between 2-4 mm.[1][2]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) can be used to determine a rough estimate.
-
Accurate Determination: For an accurate measurement, begin heating at a rate that will bring the temperature to within 15-20 °C of the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[1]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). The recorded melting point should be reported as a range.
-
Replicate Measurements: For accuracy, perform the determination in triplicate and report the average of the melting point ranges.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a solid in a liquid solvent.
Apparatus:
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.
-
Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV with a calibration curve).
-
Calculation of Solubility: Calculate the solubility of the compound in the chosen solvent based on the quantified concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Replicate Measurements: Perform the experiment in triplicate for each solvent and report the average solubility.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of the physical and solubility properties of a chemical compound like this compound.
References
In-depth Technical Guide: Electronic Properties of the Aminodichloropyridine Ring System
Notice to the Reader: Initial research indicates a significant lack of publicly available scientific literature and data specifically concerning the electronic properties of the 3,4-Dichloropyridin-2-amine ring system. This scarcity of specific data prevents the creation of a detailed technical guide on this particular molecule as requested.
However, substantial research, including computational and experimental data, is available for the closely related isomer, 4-amino-3,5-dichloropyridine . This document will proceed by presenting a comprehensive technical guide on the electronic properties of this well-characterized analog to provide relevant insights into the aminodichloropyridine scaffold for researchers, scientists, and drug development professionals.
Introduction to 4-amino-3,5-dichloropyridine
4-amino-3,5-dichloropyridine (ADCP) is a halogenated aminopyridine derivative of significant interest in medicinal and synthetic chemistry. Its derivatives have shown potential in the development of drugs for inflammatory diseases, bacterial infections, and hyperthyroidism.[1] The electronic properties of the ADCP ring system, governed by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing chloro groups (-Cl) on the pyridine ring, are crucial for its molecular interactions, reactivity, and potential biological activity. Understanding these properties is fundamental for designing novel compounds and predicting their behavior in chemical and biological systems.
Electronic and Structural Properties
The electronic landscape of ADCP has been elucidated through single-crystal X-ray diffraction and computational methods, primarily Density Functional Theory (DFT). These studies provide quantitative data on the molecule's structure, intermolecular interactions, and energy frameworks.
Molecular Geometry and Hybridization
The crystal structure of ADCP reveals a planar pyridine ring. The C1—N1—C5 bond angle within the pyridine ring is 116.4 (5)°, a deviation from the ideal 120° for sp² hybridization.[1][2] This deviation is attributed to the steric strain and electronic influence of the lone pair on the nitrogen atom, which also contributes to the molecule's weak basicity.[1][2]
Intermolecular Interactions and Energy Framework
The crystal packing of ADCP is stabilized by a network of non-covalent interactions. Hirshfeld surface analysis quantifies the contributions of these interactions to the overall molecular packing:
-
Cl⋯H/H⋯Cl contacts (40.1%): The most significant interaction, highlighting the role of the chlorine substituents.
-
H⋯H contacts (15.7%): A substantial contributor to crystal cohesion.
-
N⋯H/H⋯N contacts (13.1%): Arising from strong N—H⋯N hydrogen bonding, which forms supramolecular chains.[1][2]
Energy framework analysis, calculated using DFT, reveals that Coulombic (electrostatic) interactions are a primary driving force in the crystal packing, making a considerable contribution to the total stabilization energy.[1][2]
Quantitative Electronic Data
Computational studies provide key metrics that define the electronic character of ADCP. The interaction energies between a central ADCP promolecule and its surrounding molecules have been calculated, quantifying the contributions of electrostatic, polarization, dispersion, and repulsion forces.
| Interaction Pair (Symmetry) | R (Å) | E_ele (kJ/mol) | E_pol (kJ/mol) | E_dis (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |
| Green (-x+..., y+..., z+...) | 6.87 | -33.8 | -8.3 | -11.4 | 37.6 | -28.6 |
| Dark Blue (x, y, z) | 3.86 | -0.7 | -0.8 | -33.5 | 19.6 | -18.3 |
| Pink (-x, -y, z+...) | 6.57 | -8.7 | -1.5 | -10.7 | 12.9 | -11.6 |
| Fluorogreen (x+..., -y+..., z) | 7.34 | -2.2 | -0.1 | -8.1 | 5.8 | -5.9 |
| Blue (-x+..., y+..., z+...) | 6.87 | -0.4 | -0.4 | -5.7 | 2.1 | -4.3 |
| Red (x+..., -y+..., z) | 8.30 | -2.4 | -0.1 | -4.4 | 3.9 | -4.0 |
| Yellow (-x, -y, z+...) | 8.88 | -1.2 | -0.1 | -2.9 | 2.2 | -2.5 |
| Table 1: Calculated interaction energies for molecular pairs in the ADCP crystal lattice. R is the distance between molecular centroids. E_ele, E_pol, E_dis, E_rep, and E_tot represent electrostatic, polarization, dispersion, repulsion, and total energies, respectively. Data sourced from computational analysis using the CE-B3LYP/6-31G(d,p) basis set.[3] |
Methodologies and Protocols
The characterization of ADCP's electronic properties relies on a combination of experimental and computational techniques.
Single-Crystal X-ray Diffraction
This experimental technique is fundamental for determining the precise three-dimensional arrangement of atoms in the crystalline state, providing data on bond lengths, bond angles, and intermolecular distances.
Experimental Protocol:
-
Crystal Growth: Colorless crystals of ADCP are prepared by dissolving the compound (e.g., 0.04075 mg) in a suitable solvent like water (e.g., 20 ml). The solution is warmed (e.g., to 353 K for 20 minutes) to ensure complete dissolution and then allowed to cool slowly at room temperature.[1] Over several days, crystals suitable for diffraction are formed.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. The structure is then refined against F² using appropriate software, yielding the final atomic coordinates, bond parameters, and crystallographic information.[1]
Computational Chemistry (DFT)
Density Functional Theory is a powerful computational method used to model and predict the electronic structure and properties of molecules.
Computational Protocol (Energy Framework Analysis):
-
Model System: The analysis is based on the experimentally determined crystal structure. A molecular cluster is defined, consisting of a central promolecule and its nearest neighbors (typically within a 3.8 Å radius).
-
Wavefunction Calculation: Monomer wavefunctions are calculated using DFT at a specified level of theory and basis set (e.g., B3LYP/6-31G(d,p)).
-
Energy Calculation: Pairwise interaction energies between the central molecule and each neighbor are computed. The total interaction energy is the sum of four components: electrostatic, polarization, dispersion, and repulsion.
-
Scaling: To improve accuracy, the energy components are scaled using predefined factors (e.g., k_ele = 1.057, k_pol = 0.740, k_dis = 0.871, k_rep = 0.618) to reproduce counterpoise-corrected energies.[2][3]
-
Visualization: The results are visualized as an energy framework, where the magnitude and direction of interaction energies are represented by cylinders connecting the centroids of interacting molecules.
Visualizations of Methodologies
The following diagrams illustrate the workflows for the characterization of ADCP.
Caption: Workflow for DFT-based energy framework analysis of ADCP.
Caption: Intermolecular forces driving the crystal structure of ADCP.
Conclusion
The electronic properties of the 4-amino-3,5-dichloropyridine ring system are defined by its molecular geometry and a robust network of intermolecular forces, with electrostatic and halogen-hydrogen interactions playing a dominant role. The computational and experimental data presented provide a quantitative foundation for understanding its chemical behavior. This knowledge is invaluable for medicinal chemists and materials scientists in the rational design of new molecules based on the aminodichloropyridine scaffold, allowing for the tuning of properties such as solubility, binding affinity, and reactivity. While data on the specific 3,4-dichloro-2-amino isomer remains elusive, the detailed analysis of ADCP serves as a critical and informative proxy.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3,4-Dichloropyridin-2-amine from 2-amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,4-dichloropyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the regioselective chlorination of commercially available 2-amino-4-chloropyridine. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in the field.
Introduction
Substituted aminopyridines are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. Specifically, this compound serves as a key precursor for the development of various therapeutic agents. The ability to efficiently and selectively introduce a chlorine atom at the 3-position of the 2-amino-4-chloropyridine ring is a critical step in the synthesis of these complex molecules. This protocol details a method for this transformation using a suitable chlorinating agent, providing a reliable route to the desired product.
Experimental Protocol
This protocol is adapted from established methods for the chlorination of similar aminopyridine systems.
Materials:
-
2-amino-4-chloropyridine
-
N-Chlorosuccinimide (NCS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-chloropyridine (1.0 eq) in a mixture of anhydrous DMF and anhydrous methanol (e.g., a 2.5:1 v/v ratio).
-
Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 45-65 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC, showing consumption of the starting material), cool the mixture to room temperature.
-
Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate and a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2-amino-4-chloropyridine | 1.0 eq |
| N-Chlorosuccinimide (NCS) | 1.0 - 1.2 eq |
| Solvent System | Anhydrous DMF : Anhydrous Methanol (2.5:1 v/v) |
| Reaction Temperature | 45 - 65 °C |
| Reaction Time | 2 - 6 hours (monitored by TLC) |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | Moderate to Good |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 3,4-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. These application notes provide detailed protocols and guidelines for the Suzuki cross-coupling reaction of 3,4-dichloropyridin-2-amine with various aryl and heteroaryl boronic acids. The resulting 4-aryl-3-chloropyridin-2-amine derivatives are valuable intermediates in the synthesis of biologically active compounds.
The selective functionalization of polyhalogenated heterocycles is a critical challenge in medicinal chemistry. For this compound, the inherent electronic and steric differences between the two chlorine atoms allow for regioselective cross-coupling. Typically, the Suzuki coupling is expected to occur preferentially at the C4 position, which is analogous to the reactivity observed in similar substrates like 2,4-dichloropyrimidines.[1][2] This preference is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (this compound) and an organoboron compound (typically a boronic acid or a boronate ester) in the presence of a base. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by the base.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Recommended Reaction Conditions
Based on successful Suzuki couplings of structurally similar dichlorinated heterocycles, the following conditions are recommended for the selective C4-arylation of this compound. Optimization may be required for specific substrates.
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A versatile and commonly used catalyst for Suzuki couplings. Other catalysts like PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine ligand can also be effective.[3][4] |
| Base | K₂CO₃ or Na₂CO₃ | Aqueous solutions of these bases are typically effective.[1][5] For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[6][7] |
| Solvent System | Toluene/Ethanol/Water or 1,4-Dioxane/Water | A biphasic solvent system is often employed to dissolve both the organic and inorganic reagents.[5][8] |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid | 1.1 to 1.5 equivalents are typically used. |
| Temperature | 80-100 °C | The reaction temperature may need to be adjusted based on the reactivity of the specific boronic acid and the solvent system used.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |
Experimental Protocols
General Protocol for the Suzuki Cross-Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 - 0.05 equivalents)
-
K₂CO₃ (2.0 - 3.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 10 mL per 1 mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-aryl-3-chloropyridin-2-amine.
Visualizing the Process
Reaction Scheme
Caption: General scheme for the Suzuki cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the reaction is performed under a strict inert atmosphere. Use a fresh bottle of catalyst or a different palladium source. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inefficient base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Formation of Side Products | Homocoupling of boronic acid | Ensure proper degassing of the solvent to minimize oxygen. |
| Protodeboronation of boronic acid | Use a less aqueous solvent system or a different base. | |
| Difficulty in Purification | Co-elution of product and triphenylphosphine oxide | Optimize the eluent system for column chromatography. Washing the crude product with a non-polar solvent like ether or hexanes can sometimes help precipitate out the phosphine oxide. |
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle with a temperature controller).
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. mdpi.com [mdpi.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3,4-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on the 3,4-dichloropyridin-2-amine scaffold is a pivotal transformation in medicinal chemistry, providing a versatile platform for the synthesis of a diverse array of substituted aminopyridines. These products are key building blocks in the development of therapeutic agents, particularly kinase inhibitors, due to their ability to form crucial hydrogen bond interactions within the ATP-binding sites of various kinases.
The pyridine ring, being electron-deficient, is amenable to nucleophilic attack. The presence of two chlorine atoms further activates the ring for SNAr. The regioselectivity of the substitution is a critical aspect of this chemistry. The electron-donating amino group at the C2 position generally directs nucleophilic attack to the C4 position, leading to the selective formation of 4-substituted-3-chloro-2-aminopyridine derivatives. This regiochemical outcome is a cornerstone for the rational design of targeted therapeutics.
This document provides detailed application notes and experimental protocols for the SNAr of this compound with various nucleophiles, including amines, alcohols, and thiols.
Regioselectivity of SNAr on this compound
The inherent electronic properties of the this compound substrate govern the regioselectivity of the SNAr reaction. The amino group at the C2 position is a strong electron-donating group, which increases the electron density at the ortho (C3) and para (C6, which is not substituted with a leaving group) positions. Consequently, the C4 position becomes the most electrophilic and, therefore, the preferred site for nucleophilic attack. The chlorine atom at the C3 position is sterically hindered by the adjacent amino group, further favoring substitution at the C4 position.
Caption: Regioselectivity of SNAr on this compound.
Data Presentation: SNAr Reaction Parameters
The following tables summarize typical reaction conditions and yields for the SNAr of this compound with various classes of nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 120 | 12 | 85 |
| 4-Methoxyaniline | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| Morpholine | Et₃N | NMP | 140 | 8 | 95 |
| Piperidine | K₃PO₄ | DMSO | 130 | 10 | 90 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | Reflux | 6 | 88 |
| Phenol | K₂CO₃ | DMF | 110 | 18 | 75 |
| 4-Fluorophenol | Cs₂CO₃ | Dioxane | 100 | 24 | 80 |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 4 | 93 |
| Sodium Thiophenoxide | - | Ethanol | Reflux | 3 | 96 |
| 4-Methylthiophenol | NaH | THF | 60 | 5 | 89 |
Experimental Protocols
Protocol 1: General Procedure for SNAr with Amine Nucleophiles (e.g., Aniline)
Caption: Experimental workflow for SNAr with an amine nucleophile.
-
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, aniline, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-anilino-3-chloro-2-aminopyridine.
-
Protocol 2: General Procedure for SNAr with Oxygen Nucleophiles (e.g., Sodium Methoxide)
-
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide solution (25 wt% in methanol, 1.5 equiv)
-
Methanol
-
Water
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add the sodium methoxide solution dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and stir for 6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 3-chloro-4-methoxy-2-aminopyridine.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Protocol 3: General Procedure for SNAr with Sulfur Nucleophiles (e.g., Thiophenol)
-
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
In a round-bottom flask, combine this compound and potassium carbonate in anhydrous DMF.
-
Add thiophenol to the mixture and heat to 80 °C for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the residue by column chromatography to obtain 3-chloro-4-(phenylthio)-2-aminopyridine.
-
Application in Drug Discovery: Kinase Inhibitor Scaffolds
Substituted 2-aminopyridine derivatives are privileged scaffolds in the design of kinase inhibitors. The 2-amino group and the pyridine nitrogen can act as hydrogen bond donor and acceptor, respectively, to form key interactions with the hinge region of the kinase ATP-binding site. The substituent introduced at the C4 position via SNAr can be further elaborated to occupy other pockets within the active site, thereby enhancing potency and selectivity.
Caption: Role of the 2-aminopyridine scaffold in kinase inhibition.
For instance, the 4-anilino-3-chloro-2-aminopyridine core can be found in inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are implicated in cancer cell proliferation and angiogenesis. Further functionalization of the aniline ring or the pyridine scaffold can lead to the development of highly potent and selective drug candidates.
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and regioselective reaction that provides access to a wide range of valuable 4-substituted-3-chloro-2-aminopyridine derivatives. The protocols outlined in this document offer a reliable foundation for the synthesis of these important intermediates. The application of these scaffolds in the design of kinase inhibitors highlights the significance of this chemistry in modern drug discovery and development. Researchers can leverage these methods to generate novel compounds for biological screening and to advance the development of new therapeutic agents.
Application Notes: Synthesis of Novel CDK2 Inhibitors from a Dichloropyridinamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for the development of novel anticancer therapeutics. Small molecule inhibitors of CDK2 have shown promise in preclinical studies, and various heterocyclic scaffolds have been explored to achieve potent and selective inhibition. Among these, the aminopyridine core represents a valuable starting point for inhibitor design due to its versatile chemistry and ability to form key interactions within the ATP-binding pocket of kinases. This document outlines the application of 3,4-Dichloropyridin-2-amine as a starting material for the synthesis of a novel class of CDK2 inhibitors. A representative synthetic route, detailed experimental protocols, and methods for biological evaluation are provided.
CDK2 Signaling Pathway
CDK2 activity is tightly regulated by its association with cyclins, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the transition from G1 to S phase, while the CDK2/Cyclin A complex is active during the S and G2 phases.[1] These complexes phosphorylate a variety of substrates, including the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the expression of genes required for DNA replication.
Synthesis of a Representative CDK2 Inhibitor
The synthetic strategy for elaborating this compound into a potent CDK2 inhibitor involves a key palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of various aryl or heteroaryl moieties at one of the chloro-positions, which is a common approach for exploring the structure-activity relationship (SAR) of kinase inhibitors. The remaining chloro-position can then be displaced by a nucleophile to introduce further diversity.
A representative workflow for the synthesis is depicted below.
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-3-chloro-pyridin-2-amine (Suzuki Coupling)
This protocol describes a general procedure for the regioselective Suzuki coupling at the 4-position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (anhydrous, 10 mL)
-
Water (degassed, 2 mL)
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate and SPhos in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-3-chloro-pyridin-2-amine product.
Protocol 2: CDK2/Cyclin A2 Kinase Assay (ADP-Glo™)
This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of the synthesized compounds against CDK2.[2][3]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide (e.g., derived from Histone H1)
-
ATP
-
Synthesized inhibitor compounds and a positive control (e.g., Roscovitine)
-
Kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and the positive control in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the CDK2/Cyclin A2 enzyme and substrate peptide in kinase assay buffer.
-
Reaction Initiation: Add the enzyme/substrate master mix to the compound-plated wells.
-
ATP Addition: Prepare an ATP solution in kinase assay buffer at a concentration close to its Km for CDK2. Add the ATP solution to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the CDK2 activity. Calculate the percent inhibition for each compound relative to the DMSO control. Determine the IC₅₀ values by fitting the data to a dose-response curve.
Data Presentation
The inhibitory activity of synthesized compounds is typically reported as the half-maximal inhibitory concentration (IC₅₀). Anti-proliferative activity against cancer cell lines is often reported as the half-maximal growth inhibition (GI₅₀). Below is a table of representative data for known CDK2 inhibitors.
| Compound | CDK2 IC₅₀ (µM) | Cell Line | GI₅₀ (µM) | Reference |
| Roscovitine | 0.073 | MDA-MB-231 | >10 | [4] |
| Compound 11l | 0.019 | MDA-MB-231 | 5.8 | [4] |
| Pyrimidine Derivative 25 | Not specified | MDA-MB-468 | 0.87 | [5] |
| Pyrazolopyrimidine 15 | 0.061 | HCT-116 | 1.25 | [6] |
| Aminothiazole 45 | ~0.001-0.01 | A2780 | Not specified | [6] |
Conclusion
The use of this compound as a starting scaffold offers a viable route to novel CDK2 inhibitors. The synthetic protocols provided, particularly leveraging Suzuki coupling, allow for the creation of a diverse library of compounds for SAR studies. The outlined in vitro kinase assay is a robust method for determining the potency of these new chemical entities. The data generated from these experiments will be crucial for guiding the optimization of lead compounds with the ultimate goal of developing effective cancer therapeutics targeting the CDK2 pathway.
References
- 1. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Frontiers | Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer [frontiersin.org]
- 5. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 3,4-Dichloropyridin-2-amine in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Abstract: This document provides detailed application notes and protocols regarding the use of 3,4-Dichloropyridin-2-amine as a versatile starting material for the synthesis of potent Bruton's Tyrosine Kinase (BTK) inhibitors. We focus on the synthesis of thieno[3,2-c]pyridin-4-amine derivatives, a class of compounds that have demonstrated significant inhibitory activity against BTK.[1][2][3] This document will delineate the synthetic pathways, provide detailed experimental protocols, and present quantitative data for key compounds. Additionally, we will visualize the BTK signaling pathway and the experimental workflow using Graphviz diagrams.
Introduction to BTK and its Inhibition
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell development, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. Consequently, BTK has emerged as a significant therapeutic target for the development of novel inhibitors. Several BTK inhibitors have been developed, with many featuring a heterocyclic core that interacts with the kinase domain of the enzyme.
This compound as a Key Building Block
This compound is a valuable starting material in medicinal chemistry due to its reactive sites that allow for sequential, regioselective functionalization. The two chlorine atoms at positions 3 and 4, and the amino group at position 2, provide handles for various cross-coupling and condensation reactions, enabling the construction of complex heterocyclic scaffolds like the thieno[3,2-c]pyridin-4-amine core.
Synthesis of Thieno[3,2-c]pyridin-4-amine based BTK Inhibitors
A plausible synthetic route starting from this compound to generate a library of thieno[3,2-c]pyridin-4-amine based BTK inhibitors is outlined below. This approach leverages a Gewald reaction followed by subsequent functionalization via Suzuki and Buchwald-Hartwig cross-coupling reactions.
The overall synthetic strategy involves three main stages:
-
Formation of the thieno[3,2-c]pyridine core: This is achieved through a Gewald reaction using this compound, a suitable ketone, and elemental sulfur.
-
Functionalization at the C3 position: A Suzuki coupling reaction is employed to introduce an aryl or heteroaryl moiety at the C3 position of the thieno[3,2-c]pyridine core.
-
Functionalization at the C4-amino group: A Buchwald-Hartwig amination allows for the introduction of various substituents on the C4-amino group, leading to a diverse library of potential BTK inhibitors.
Diagram 1: Synthetic Workflow
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 3,4-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines and their derivatives.[1] The amination of heteroaryl halides, such as dichloropyridines, provides access to a diverse range of substituted pyridine scaffolds that are prevalent in pharmaceuticals and other functional molecules.
This document provides detailed application notes and protocols for the palladium-catalyzed amination of 3,4-dichloropyridin-2-amine. The focus is on achieving regioselective monoamination, a critical transformation for the synthesis of valuable intermediates.
Regioselectivity of Amination
In the palladium-catalyzed amination of dichloropyridines, the regioselectivity of the C-N bond formation is a key consideration. For substrates like 2,4-dichloropyridine, the amination has been shown to be highly regioselective, favoring substitution at the C-2 position.[2] In the case of this compound, the chlorine atom at the C-4 position is generally more susceptible to oxidative addition to the palladium(0) catalyst compared to the chlorine atom at the C-3 position. This preference is attributed to both electronic and steric factors. The C-4 position is electronically more favorable for substitution, and the C-3 position is more sterically hindered by the adjacent amino group at C-2 and the chloro group at C-4. Therefore, the palladium-catalyzed amination of this compound is expected to proceed with high regioselectivity to yield the corresponding 4-amino-3-chloropyridin-2-amine derivatives.
Quantitative Data Presentation
The following table summarizes typical reaction conditions and expected yields for the monoamination of this compound with various primary and secondary amines, based on analogous reactions with other dichloropyridines.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 12-24 | 75-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 8-16 | 80-95 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 90 | 12-24 | 70-85 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Dioxane | 110 | 10-20 | 78-92 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of this compound:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, t-BuOH)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (e.g., 1.5 equivalents of Cs₂CO₃).
-
Evacuation and Backfilling: Seal the tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive flow of the inert gas, add this compound (1.0 equivalent) and the corresponding amine (1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to obtain the desired 4-amino-3-chloropyridin-2-amine product.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed amination.
Key Reaction Components and their Relationship
Caption: Relationship of key components in the catalytic amination.
References
Application Note and Protocol for the Synthesis of 3,4,5-Trisubstituted-2-Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3,4,5-trisubstituted-2-aminopyridine derivatives via a one-pot, three-component reaction. This methodology offers an efficient and straightforward approach to obtaining a library of substituted 2-aminopyridines, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
2-Aminopyridine derivatives are a significant class of heterocyclic compounds that serve as precursors for various bioactive molecules.[1] They are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of these complex molecules in a single step, offering advantages such as high atom economy, reduced waste, and operational simplicity.[3] This protocol details a solvent-free, three-component synthesis of 2-amino-3-cyanopyridine derivatives, a class of 3,4,5-trisubstituted 2-aminopyridines, using enaminones, malononitrile, and various primary amines.[2]
General Reaction Scheme
The overall transformation involves the reaction of an enaminone (1), malononitrile (2), and a primary amine (3) to yield the desired 3,4,5-trisubstituted-2-aminopyridine derivative (4).
Caption: General reaction scheme for the three-component synthesis.
Experimental Protocol
This protocol is based on the optimized conditions for the synthesis of 2-amino-3-cyanopyridine derivatives.[2]
Materials:
-
Enaminone derivatives (1a-c)
-
Malononitrile
-
Various primary amines (e.g., benzylamine)
-
Standard laboratory glassware
-
Heating apparatus (e.g., oil bath)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).
-
Reaction Conditions: Heat the reaction mixture at 80 °C with continuous stirring for 3 hours in a solvent-free environment.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the crude product is purified. A common method for purification of 2-aminopyridine derivatives is cation-exchange chromatography, which is effective for removing excess reagents.[4] Alternatively, recrystallization from a suitable solvent can be employed.
-
Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.[2]
Data Presentation
The following table summarizes the yields for the synthesis of various 2-amino-3-cyanopyridine derivatives based on the described three-component reaction.[2]
| Entry | Enaminone | Primary Amine | Product | Yield (%) |
| 1 | 1a | Benzylamine | 2b | 85 |
| 2 | 1b | Benzylamine | 2e | 82 |
| 3 | 1c | Benzylamine | 2h | 80 |
| 4 | 1a | 4-Methylbenzylamine | 2c | 88 |
| 5 | 1b | 4-Methylbenzylamine | 2f | 86 |
| 6 | 1c | 4-Methylbenzylamine | 2i | 83 |
Proposed Reaction Mechanism
The formation of the 3,4,5-trisubstituted-2-aminopyridine is proposed to proceed through a sequence of reactions:
Caption: Proposed reaction mechanism for 2-aminopyridine formation.[2]
The reaction is initiated by a Knoevenagel condensation between the enaminone and malononitrile to form intermediate I.[2] This is followed by the addition of the primary amine to the nitrile group to yield intermediate II.[2] Subsequent intramolecular cyclization leads to intermediate III, which then undergoes aromatization to afford the final 2-aminopyridine product.[2]
Conclusion
This application note provides a robust and efficient protocol for the synthesis of 3,4,5-trisubstituted-2-aminopyridine derivatives. The use of a one-pot, three-component reaction under solvent-free conditions makes this an environmentally friendly and practical method for generating a diverse library of these important heterocyclic compounds for further investigation in drug discovery and development.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3,4-Dichloropyridin-2-amine as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloropyridin-2-amine is a valuable and highly functionalized starting material for the synthesis of a diverse range of heterocyclic compounds. Its structure features three key reactive sites: a nucleophilic amino group at the C2 position, and two chlorine atoms at the C3 and C4 positions, which are susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. This unique arrangement allows for sequential and regioselective modifications, making it an ideal precursor for building complex molecular architectures. These derived heterocyclic systems, particularly fused pyridines, are prominent scaffolds in medicinal chemistry, appearing in drugs targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[1]
This document provides detailed protocols for the synthesis of two important classes of heterocyclic compounds starting from this compound: Imidazo[1,2-a]pyridines and Pyrido[2,3-b]pyrazines .
Application 1: Synthesis of 6,7-Dichloroimidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, known for a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2][3] The classical synthesis involves the condensation of a 2-aminopyridine with an α-haloketone. This compound serves as an excellent substrate for this transformation, leading to the formation of novel 6,7-dichloroimidazo[1,2-a]pyridine derivatives.
General Reaction Scheme
The synthesis proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine with the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
References
Application Notes and Protocols for the Analysis of 3,4-Dichloropyridin-2-amine and its Derivatives by LC-MS and NMR
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical characterization of 3,4-Dichloropyridin-2-amine and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are fundamental for the structural elucidation, purity assessment, and quantitative analysis of these compounds, which are often key intermediates in pharmaceutical development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an essential tool for identifying and quantifying this compound and its derivatives in complex mixtures.
Application Notes
The analysis of halogenated pyridines, such as this compound, by LC-MS typically involves reversed-phase chromatography coupled with a mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (HRMS) like a Q-TOF. Electrospray ionization (ESI) in positive ion mode is commonly employed for the ionization of these basic compounds. The addition of a small amount of formic acid to the mobile phase can improve peak shape and ionization efficiency. For quantitative analysis, the use of a stable isotope-labeled internal standard is recommended to ensure accuracy and precision by compensating for matrix effects and variations in instrument response.
Experimental Protocol: LC-MS
This protocol provides a general method for the analysis of this compound and its derivatives. Optimization may be required for specific derivatives or matrices.
1.2.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound or its derivative at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to create a calibration curve.
-
Sample Preparation from a Reaction Mixture:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile).
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
-
1.2.2. LC-MS Instrumentation and Conditions
| Parameter | Recommended Conditions |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Mass Spectrometer | Agilent 6546 LC/Q-TOF or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 120 V |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
Data Presentation: LC-MS
Quantitative data for analogous dichloropyridine amine compounds are presented below. These values can serve as a reference for method development for this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| 2-Amino-3,5-dichloropyridine | C₅H₄Cl₂N₂ | 163.01 | 163.9828 |
| 4-Amino-3,5-dichloropyridine | C₅H₄Cl₂N₂ | 163.01 | 163.9828 |
| 2-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | 163.99 | 164.9757 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Application Notes
For NMR analysis, the sample is dissolved in a deuterated solvent. The choice of solvent (e.g., CDCl₃, DMSO-d₆) is crucial and depends on the solubility of the compound and the potential for hydrogen exchange with the solvent. For aminopyridines, DMSO-d₆ is often a good choice as it can help in observing the N-H protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Experimental Protocol: NMR
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.
2.2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filtration: If the solution contains any solid particles, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent issues with magnetic field homogeneity.[1]
2.2.2. NMR Data Acquisition
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Pulse Sequence | Standard single-pulse | Standard single-pulse with proton decoupling |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024 or more (depending on concentration) |
Data Presentation: NMR
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Amino-3,5-dichloropyridine | CDCl₃ | H-4 | 7.501 | d | 2.2 |
| H-6 | 7.938 | d | 2.2 | ||
| NH₂ | 4.90 | br s | - |
Visualizations
The following diagrams illustrate the general workflows for the LC-MS and NMR analysis of this compound and its derivatives.
Caption: General workflow for LC-MS analysis.
Caption: General workflow for NMR analysis.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3,4-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis and purification of 3,4-Dichloropyridin-2-amine (also known as 2-amino-3,4-dichloropyridine), a key intermediate in the pharmaceutical and agrochemical industries. The following sections detail two primary synthesis routes, purification methodologies, and relevant data presented for easy comparison.
Synthesis of this compound
Two main synthetic routes for the large-scale production of this compound have been identified: the chlorination of 2-amino-4-chloropyridine and the amination of 2,3,4-trichloropyridine.
Route 1: Chlorination of 2-Amino-4-chloropyridine
This route involves the synthesis of the starting material, 2-amino-4-chloropyridine, followed by its chlorination to yield the desired product.
1.1. Large-Scale Synthesis of 2-Amino-4-chloropyridine
An efficient method for the large-scale synthesis of 2-amino-4-chloropyridine has been developed through a modification of existing literature procedures. A common precursor for this synthesis is 4-chloropicolinic acid, which can be prepared from picolinic acid hydrochloride.
Experimental Protocol: Synthesis of 2-Amino-4-chloropyridine
-
Preparation of Methyl 4-chloropicolinate: Thionyl chloride is used to chlorinate picolinic acid hydrochloride. The addition of sulfuric acid has been shown to significantly improve the yield of the resulting methyl 4-chloropicolinate after workup with methanol. This reaction has been successfully performed on a 2-mole scale.
-
Formation of 2-Amino-4-chloropyridine: The methyl 4-chloropicolinate is reacted with hydrazine. The subsequent reaction with sodium nitrite followed by a Curtius rearrangement yields 2-amino-4-chloropyridine.[1] Recrystallization from ethanol can be used for purification, yielding a white crystalline solid.[2]
1.2. Chlorination to this compound
Treatment of 2-amino-4-chloropyridine with an oxidizing agent in the presence of concentrated hydrochloric acid yields a mixture of chlorinated pyridines, including the target compound, this compound.
Experimental Protocol: Synthesis of this compound
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To a solution of 2-amino-4-chloropyridine, add one equivalent of 32% aqueous hydrogen peroxide in concentrated hydrochloric acid.[1]
-
This reaction will produce a mixture of 2-amino-4,5-dichloropyridine, 2-amino-3,4-dichloropyridine, and 2-amino-3,4,5-trichloropyridine.[1]
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The desired 2-amino-3,4-dichloropyridine must be separated from the resulting mixture through purification.
Route 2: Amination of 2,3,4-Trichloropyridine
An alternative and potentially more direct route to 2-amino-3,4-dichloropyridine is the amination of 2,3,4-trichloropyridine.[1] This method avoids the formation of multiple isomers that require extensive purification.
Experimental Protocol: Amination of 2,3,4-Trichloropyridine
Detailed large-scale protocols for this specific reaction are less commonly reported in readily available literature but would likely involve the reaction of 2,3,4-trichloropyridine with a source of ammonia, such as aqueous or gaseous ammonia, under controlled temperature and pressure. Optimization of solvent, temperature, pressure, and reaction time would be critical to maximize the yield and purity of the desired product.
Purification of this compound
The purification of this compound is crucial, especially when synthesized via the chlorination of 2-amino-4-chloropyridine, which results in a mixture of products.
Purification Protocol
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Solvent Extraction: Following the reaction, the crude product mixture can be subjected to a liquid-liquid extraction to remove inorganic impurities.
-
Column Chromatography: For separation of the isomeric dichlorinated aminopyridines, silica gel column chromatography is a standard and effective method. A gradient elution system with solvents such as ethyl acetate and petroleum ether can be employed.
-
Recrystallization: The final purification of the isolated this compound can be achieved by recrystallization. Suitable solvents for recrystallization of related aminopyridines include ethanol, ethyl acetate, methylene chloride, or mixtures with n-hexane.[3] The choice of solvent should be optimized to maximize yield and purity.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Feature | Route 1: Chlorination of 2-Amino-4-chloropyridine | Route 2: Amination of 2,3,4-Trichloropyridine |
| Starting Material | 2-Amino-4-chloropyridine | 2,3,4-Trichloropyridine |
| Key Reagents | Hydrogen Peroxide, Concentrated HCl | Ammonia Source |
| Reported Yield | Yields a mixture of products | Potentially higher yield of the desired product |
| Key Challenge | Separation of isomeric products | Availability and cost of starting material |
Visualizations
Caption: Synthesis Workflow via Chlorination of 2-Amino-4-chloropyridine.
Caption: Synthesis Workflow via Amination of 2,3,4-Trichloropyridine.
Caption: General Purification Workflow for this compound.
References
Application Notes and Protocols for the Use of Dichloropyridine Amines in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropyridine amines are a class of chemical intermediates that serve as crucial building blocks in the synthesis of a wide range of agrochemicals. Their unique structural features, including the reactive chlorine and amino substituents on the pyridine ring, allow for diverse chemical modifications, leading to the development of novel herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the use of a representative dichloropyridine amine, 2-amino-3,5-dichloropyridine , in agrochemical research. While the focus is on this specific isomer due to the availability of public data, the principles and methodologies described can often be adapted for other isomers, such as 3,4-Dichloropyridin-2-amine, in exploratory agrochemical synthesis.
Application in Agrochemical Synthesis
2-Amino-3,5-dichloropyridine is a versatile precursor for the synthesis of various agrochemicals. The presence of two chlorine atoms and an amino group provides multiple reaction sites for derivatization, enabling the creation of a library of compounds for biological screening.
Key Applications:
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Herbicide Development: The dichloropyridine amine scaffold can be incorporated into molecules that mimic natural plant hormones, leading to uncontrolled growth and death of target weeds.
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Fungicide Synthesis: Derivatives of 2-amino-3,5-dichloropyridine can be designed to inhibit essential fungal enzymes or disrupt fungal cell membranes.
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Insecticide Discovery: The pyridine moiety is a common feature in neonicotinoid and other classes of insecticides that target the insect nervous system.
Experimental Protocols
The following protocols are representative examples of how 2-amino-3,5-dichloropyridine can be utilized in the synthesis of potential agrochemical candidates.
Protocol 1: Synthesis of a Novel N-aryl-2-amino-3,5-dichloropyridine Derivative
This protocol describes a general method for the N-arylation of 2-amino-3,5-dichloropyridine, a common step in the synthesis of more complex agrochemical candidates.
Materials:
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2-amino-3,5-dichloropyridine
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Substituted arylboronic acid
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Copper(I) iodide (CuI)
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1,10-Phenanthroline
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Potassium phosphate (K₃PO₄)
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Toluene
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Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
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In a round-bottom flask, combine 2-amino-3,5-dichloropyridine (1.0 eq), the desired arylboronic acid (1.5 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq).
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Add K₃PO₄ (2.0 eq) and toluene to the flask.
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Stir the reaction mixture at 110 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
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Wash the celite pad with ethyl acetate.
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Combine the organic filtrates and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired N-aryl-2-amino-3,5-dichloropyridine derivative.
Protocol 2: Synthesis of a Pyridine-based Sulfonamide
This protocol outlines the synthesis of a sulfonamide derivative, a functional group present in many commercial agrochemicals.
Materials:
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2-amino-3,5-dichloropyridine
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Substituted sulfonyl chloride
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Pyridine
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 2-amino-3,5-dichloropyridine (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add the substituted sulfonyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
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Once the reaction is complete, quench with water and separate the organic layer.
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Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by recrystallization or column chromatography to yield the target sulfonamide.
Data Presentation
The following tables summarize hypothetical quantitative data for novel agrochemical candidates derived from 2-amino-3,5-dichloropyridine. This data is for illustrative purposes to demonstrate how results from screening assays would be presented.
Table 1: Herbicidal Activity of 2-amino-3,5-dichloropyridine Derivatives
| Compound ID | R Group | Target Weed | EC₅₀ (µM) |
| H-01 | 4-Fluorophenyl | Amaranthus retroflexus | 15.2 |
| H-02 | 2,4-Dichlorophenyl | Amaranthus retroflexus | 8.7 |
| H-03 | 4-Trifluoromethylphenyl | Amaranthus retroflexus | 5.1 |
| H-04 | 4-Methoxyphenyl | Amaranthus retroflexus | 25.6 |
Table 2: Fungicidal Activity of 2-amino-3,5-dichloropyridine Derivatives
| Compound ID | R Group | Target Fungus | MIC (µg/mL) |
| F-01 | Phenylsulfonyl | Botrytis cinerea | 12.5 |
| F-02 | 4-Tolylsulfonyl | Botrytis cinerea | 8.0 |
| F-03 | 4-Chlorophenylsulfonyl | Botrytis cinerea | 4.5 |
| F-04 | 2-Naphthylsulfonyl | Botrytis cinerea | 15.0 |
Table 3: Insecticidal Activity of 2-amino-3,5-dichloropyridine Derivatives
| Compound ID | R Group | Target Insect | LC₅₀ (ppm) |
| I-01 | 3-Pyridyl | Myzus persicae | 5.8 |
| I-02 | 5-Trifluoromethyl-3-pyridyl | Myzus persicae | 2.1 |
| I-03 | 2-Chloro-5-thiazolyl | Myzus persicae | 1.5 |
| I-04 | Phenyl | Myzus persicae | > 50 |
Visualizations
The following diagrams illustrate key concepts in the application of dichloropyridine amines in agrochemical research.
Application Notes and Protocols for the Synthesis of AXL, c-MET, and MER Kinase Inhibitors
Introduction
The receptor tyrosine kinases (RTKs) AXL, c-MET (also known as Mesenchymal-Epithelial Transition factor), and MER are crucial regulators of cell growth, survival, and motility. Their dysregulation is implicated in the progression and metastasis of numerous cancers, making them significant targets for therapeutic intervention. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the synthesis of inhibitors targeting these kinases.
While the direct synthesis of AXL, c-MET, and MER inhibitors commencing from 3,4-Dichloropyridin-2-amine is not extensively documented in publicly available literature, this guide offers protocols for structurally related inhibitors, providing a foundational understanding of the synthetic methodologies employed for this class of compounds. The principles and procedures outlined herein are adaptable for the synthesis of various kinase inhibitors based on pyridine and other heterocyclic scaffolds.
Section 1: AXL, c-MET, and MER Signaling Pathways
AXL, c-MET, and MER are members of the broader RTK family. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that drive cancer cell proliferation, survival, invasion, and drug resistance.
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AXL and MER: These are members of the TAM (Tyro3, AXL, MER) family of RTKs. Their primary ligand is Gas6 (Growth arrest-specific 6). Activation of AXL and MER signaling promotes cell survival, migration, and resistance to therapy through pathways such as PI3K/AKT, MAPK/ERK, and STAT.
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c-MET: The ligand for c-MET is Hepatocyte Growth Factor (HGF). The HGF/c-MET axis is a key driver of embryogenesis and tissue regeneration, but its aberrant activation in cancer leads to aggressive tumor growth and metastasis.
Below is a simplified representation of the core signaling pathways initiated by AXL, c-MET, and MER.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dichloropyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Dichloropyridin-2-amine synthesis. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in the synthesis of this compound, particularly when starting from 2-amino-3-chloropyridine, can often be attributed to several factors:
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Incomplete Chlorination: The chlorination of the pyridine ring may be inefficient. Ensure that the molar ratio of the chlorinating agent, such as N-chlorosuccinimide (NCS), to the starting material is optimized. An excess of the chlorinating agent may be necessary to drive the reaction to completion.
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Suboptimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. It is recommended to monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature and reaction time. For reactions involving NCS, a moderate temperature, for instance around 45°C, has been shown to be effective in related syntheses.[1]
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Improper Solvent: The choice of solvent can significantly influence the reaction outcome. A solvent system that allows for good solubility of the starting material and reagents at the reaction temperature is crucial. For chlorination with NCS, a mixture of DMF and methanol has been used successfully for a similar substrate.[1]
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Byproduct Formation: Over-chlorination or formation of other regioisomers can reduce the yield of the desired product. Careful control of reaction conditions and stoichiometry is essential to minimize these side reactions.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?
Poor selectivity is a common challenge in the halogenation of substituted pyridines. To enhance the selectivity towards the desired 3,4-dichloro isomer:
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Control of Stoichiometry: Use a precise molar equivalent of the chlorinating agent. A slight excess may be needed for complete conversion, but a large excess can lead to over-chlorination.
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Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.
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Choice of Chlorinating Agent: While NCS is a common choice, other chlorinating agents could be explored for better regioselectivity. The choice of agent can influence the electrophilicity and steric hindrance of the chlorinating species.
Q3: The workup and purification of my product are proving difficult. What are the recommended procedures?
Effective purification is key to obtaining a high-purity product. For this compound, a typical workup and purification strategy would involve:
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Solvent Removal: After the reaction is complete, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator).[1]
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Extraction: The crude residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or a mild aqueous base (like sodium bicarbonate solution) to remove any acidic byproducts.
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Drying and Concentration: The organic layer should be dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and then concentrated.
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Recrystallization or Chromatography: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, or a mixture of hexane and ethyl acetate).[1] If recrystallization is ineffective, column chromatography on silica gel is a standard method for separating isomers and removing impurities.
Data on Yield Optimization (Illustrative Example)
The following table summarizes hypothetical data for the optimization of a related reaction, the chlorination of 2-amino-5-chloropyridine to 2-amino-3,5-dichloropyridine, which can serve as a starting point for optimizing the synthesis of this compound.
| Experiment ID | Starting Material | Chlorinating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (GC) |
| 1 | 2-amino-3-chloropyridine | NCS (1.1) | Dichloromethane | 25 | 12 | 45 | 90 |
| 2 | 2-amino-3-chloropyridine | NCS (1.5) | Dichloromethane | 25 | 12 | 55 | 88 |
| 3 | 2-amino-3-chloropyridine | NCS (1.1) | Acetonitrile | 45 | 5 | 65 | 95 |
| 4 | 2-amino-3-chloropyridine | NCS (1.1) | DMF/Methanol (2.5:1) | 45 | 2.5 | 70 | 98 |
Note: This data is illustrative and based on analogous reactions. Actual results for the synthesis of this compound may vary.
Experimental Protocol (Hypothetical)
This protocol is a suggested starting point for the synthesis of this compound based on procedures for similar compounds.[1]
Materials:
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2-amino-3-chloropyridine
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N-chlorosuccinimide (NCS)
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N,N-Dimethylformamide (DMF)
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Methanol (MeOH)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-amino-3-chloropyridine (1 equivalent) in a 2.5:1 mixture of DMF and methanol.
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Add N-chlorosuccinimide (1.1-1.5 equivalents) portion-wise to the solution.
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Heat the reaction mixture to 45-50°C and stir for 2-4 hours.
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Monitor the reaction progress by TLC or GC.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Remove the solvents under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Synthesis of 3,4-Dichloropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichloropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A common precursor for the synthesis of this compound is 2-Amino-4-chloropyridine. The synthesis involves the selective chlorination of the pyridine ring at the 3-position.
Q2: What are the potential side products in the synthesis of this compound?
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3,4,5-Trichloropyridin-2-amine: This is the most likely side product, resulting from over-chlorination at the 5-position of the pyridine ring.
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Isomeric Dichloropyridin-2-amines: Depending on the reaction conditions and the directing effects of the amino and chloro substituents, small amounts of other dichlorinated isomers might be formed.
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Unreacted Starting Material: Incomplete reaction will result in the presence of 2-amino-4-chloropyridine in the final product mixture.
Q3: What analytical techniques are suitable for monitoring the reaction and identifying side products?
A combination of chromatographic and spectroscopic techniques is recommended for reaction monitoring and product analysis:
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Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress by comparing the spots of the reaction mixture with the starting material and product standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating and identifying volatile components of the reaction mixture, including the desired product and potential side products based on their mass-to-charge ratio and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Suitable for both qualitative and quantitative analysis of the reaction mixture, allowing for the determination of product purity and the relative amounts of different components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated side products, providing detailed information about the chemical environment of each atom.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of multiple side products. 3. Suboptimal reaction temperature. 4. Inefficient purification. | 1. Monitor the reaction closely using TLC or GC to ensure completion. Consider extending the reaction time if necessary. 2. Optimize the stoichiometry of the chlorinating agent. Use of a slight excess may be necessary, but a large excess can lead to over-chlorination. 3. Carefully control the reaction temperature. Lower temperatures may improve selectivity but decrease the reaction rate, while higher temperatures can promote the formation of side products. 4. Employ column chromatography for purification to effectively separate the desired product from the starting material and side products. |
| High Percentage of 3,4,5-Trichloropyridin-2-amine | 1. Excess of the chlorinating agent. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Reduce the molar equivalents of the chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride). 2. Monitor the reaction progress and stop the reaction as soon as the starting material is consumed to a satisfactory level. 3. Conduct the reaction at a lower temperature to enhance the selectivity for mono-chlorination at the 3-position. |
| Presence of Unreacted 2-Amino-4-chloropyridine | 1. Insufficient amount of chlorinating agent. 2. Short reaction time. 3. Low reaction temperature. | 1. Slightly increase the molar ratio of the chlorinating agent to the starting material. 2. Extend the reaction time, ensuring to monitor for the formation of over-chlorinated products. 3. Gradually increase the reaction temperature while carefully monitoring the product distribution. |
| Difficult Purification | 1. Similar polarity of the product and side products. 2. Complex reaction mixture. | 1. Utilize a multi-step purification process, such as a combination of recrystallization and column chromatography with different solvent systems. 2. Optimize the reaction conditions to minimize the number of side products formed. |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general procedure can be inferred from the synthesis of the analogous compound, 2-amino-3,5-dichloropyridine.[2]
General Protocol for Chlorination of 2-Amino-4-chloropyridine:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chloropyridine in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).
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Addition of Chlorinating Agent: Slowly add a controlled amount of a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to the solution. The reaction may need to be cooled in an ice bath during the addition to control the temperature.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
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Work-up: Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., sodium bicarbonate or sodium sulfite solution).
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Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Synthesis Pathway and Potential Side Products
Caption: Synthetic route to this compound and potential side products.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 3,4-Dichloropyridin-2-amine
Disclaimer: Detailed purification protocols and impurity profiles for 3,4-Dichloropyridin-2-amine (CAS 188577-69-7) are not extensively documented in publicly available literature. This guide is therefore based on established chemical principles for the purification of related chlorinated aromatic amines. Researchers should use this information as a starting point and optimize the procedures for their specific experimental context. All operations should be performed with appropriate personal protective equipment in a well-ventilated fume hood.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My final product of this compound is off-white or yellowish. How can I remove the colored impurities?
A1: Colored impurities in aromatic amines are common and often arise from oxidation or residual starting materials.
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Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount (1-2% w/w) of activated carbon to the hot, dissolved solution. Swirl for a few minutes and then perform a hot filtration to remove the carbon. This is often effective at adsorbing colored, non-polar impurities.
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Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can separate the desired product from colored impurities. A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate or dichloromethane), is typically effective.
Q2: After purification by recrystallization, my yield is very low. What are the likely causes and solutions?
A2: Low yield during recrystallization can be attributed to several factors:
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Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at room temperature, significant product loss will occur. Experiment with different solvent systems.
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Using Too Much Solvent: Using an excessive volume of solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus (funnel, filter flask) is pre-heated.
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Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.
Q3: I'm seeing multiple spots on my TLC plate after purification. What are the next steps?
A3: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities.
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Identify the Impurities: If possible, co-spot your purified fraction with the starting materials to see if they are the contaminants.
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Re-purify: If the impurities are significant, a second round of purification is necessary. If recrystallization failed, column chromatography is the next logical step.
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Check for Decomposition: this compound may be sensitive to prolonged exposure to the silica gel on a TLC plate or column, which is slightly acidic. Neutralizing the silica gel with a small amount of triethylamine in the solvent system can sometimes prevent degradation.
Q4: My product is an oil and will not crystallize. How can I induce crystallization?
A4: "Oiling out" instead of crystallizing is a common issue.
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
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Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a seed for crystallization.
-
Solvent Change: The solvent may be inappropriate. Try a different solvent system. Often, adding a small amount of a non-polar "anti-solvent" (like hexane) to a solution in a more polar solvent (like ethyl acetate) can induce precipitation. Add the anti-solvent dropwise until the solution becomes slightly cloudy, then allow it to stand.
Data Presentation
Table 1: Potential Impurities and Suggested Removal Methods
| Potential Impurity | Plausible Source | Hypothetical Properties | Suggested Removal Method |
| 2-Amino-4-chloropyridine | Incomplete reaction of starting material | Lower boiling point, higher polarity | Column chromatography, Recrystallization |
| 2-Amino-3,4,5-trichloropyridine | Over-chlorination side product | Higher melting point, lower polarity | Column chromatography |
| Isomeric dichloropyridinamines | Side reactions | Similar properties, challenging to separate | Careful column chromatography, Fractional recrystallization |
| Unidentified colored polymers | Oxidation/decomposition | High molecular weight, low solubility | Activated carbon treatment during recrystallization |
Table 2: Comparison of Primary Purification Techniques
| Technique | Typical Yield | Achievable Purity | Scalability | Notes |
| Recrystallization | 60-90% | Good to Excellent (>98%) | Excellent (grams to kilograms) | Dependent on finding a suitable solvent.[1] |
| Column Chromatography | 50-85% | Excellent (>99%) | Poor to Moderate (milligrams to grams) | More time and solvent intensive. Good for removing closely related impurities. |
| Acid-Base Extraction | >90% (recovery) | Fair (removes non-basic impurities) | Excellent | Primarily a work-up step, not for removing basic impurities from the basic product. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, or mixtures thereof). The ideal solvent will dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Flash Column Chromatography Procedure
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect small fractions of the eluent in test tubes.
-
Analysis: Monitor the composition of the fractions using TLC.
-
Isolation: Combine the pure fractions (those containing only the desired product), and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: General Acid-Base Extraction Work-up
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will react to form a water-soluble ammonium salt and move to the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer containing the impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (test with pH paper). The this compound will precipitate out as it is deprotonated.
-
Re-extraction: Extract the now neutral amine back into an organic solvent (e.g., three portions of dichloromethane).
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Optimization of Suzuki Coupling for 3,4-Dichloropyridin-2-amine
Welcome to the technical support center for the optimization of Suzuki coupling conditions for 3,4-Dichloropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific substrate. Below you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound giving a low yield or not working at all?
A1: Low yields with chloropyridines are a common issue, primarily due to the high strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle challenging.[1] For this compound, this can be compounded by potential catalyst inhibition from the lone pairs on the pyridine and amino group nitrogens.[2] A systematic optimization of the catalyst system (palladium source and ligand), base, solvent, and temperature is crucial for success.[3][4]
Q2: I am observing a mixture of products. What is the expected regioselectivity for the Suzuki coupling of this compound?
A2: The regioselectivity of this reaction can be complex. For the parent 3,4-dichloropyridine, Suzuki coupling preferentially occurs at the C4 position.[1] However, the presence of an amino group at the C2 position can potentially direct the palladium catalyst to the proximal C3 position. Therefore, you may observe a mixture of the 3-aryl and 4-aryl substituted products. The ratio of these isomers will be highly dependent on the reaction conditions, particularly the choice of ligand.
Q3: Which side reactions are most common with this substrate and how can I minimize them?
A3: The most prevalent side reactions are:
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Protodeboronation: The boronic acid is replaced by a proton, often from residual water in the solvent.[2] To minimize this, use anhydrous solvents, consider using boronic esters (e.g., pinacol esters) which are more stable, or use a weaker base if compatible with the reaction.[5]
-
Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen.[2] Thoroughly degassing your solvents and reaction mixture is the most effective way to prevent this.[5]
-
Dehalogenation: The starting material is reduced, replacing a chlorine atom with hydrogen. This can be more prevalent if the transmetalation step is slow.[4]
Q4: Is it necessary to protect the amino group of this compound?
A4: While the amino group can inhibit the catalyst, many modern catalyst systems, especially those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), can perform the coupling without protection of the amino group.[6] However, if you are consistently observing low yields or catalyst deactivation, N-protection (e.g., as an acetamide) could be considered as a troubleshooting step.
Troubleshooting Guide
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst System | Chloropyridines require highly active catalysts. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Recommendation: Switch to a more active system. Use a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1] |
| Ineffective Base | The base is crucial for activating the boronic acid. Its strength and solubility are key factors.[1] Recommendation: Screen strong, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[1] |
| Inappropriate Solvent | The solvent must dissolve the reactants and facilitate the catalytic cycle. Recommendation: A mixture of an organic solvent and water is often optimal. Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[1] |
| Low Reaction Temperature | The oxidative addition of the C-Cl bond has a high activation energy. Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[3] Microwave irradiation can also be effective in reducing reaction times and improving yields.[3] |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen.[1] Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen). The reaction vessel should be evacuated and backfilled with an inert gas multiple times.[1] |
Issue 2: Poor Regioselectivity (Mixture of C3 and C4 isomers)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Ligand Choice | The ligand can have a significant impact on regioselectivity. Recommendation: Experiment with different classes of ligands. Sterically bulky ligands might favor coupling at the less hindered C4 position, while ligands capable of coordinating with the C2-amino group could favor C3 coupling. |
| Reaction Temperature | Temperature can influence the selectivity of the reaction. Recommendation: Try running the reaction at a lower temperature for a longer period to see if the selectivity improves. |
| Boronic Acid Derivative | The nature of the boronic acid can affect the steric interactions in the transition state. Recommendation: If possible, try using a different boronic acid derivative (e.g., a boronate ester) to see if it influences the regioselectivity. |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Conditions
This protocol provides a general starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Challenging Chloropyridines
This protocol employs a more active catalyst system that is often successful for less reactive aryl chlorides.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (10 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize typical conditions and expected outcomes for the Suzuki coupling of dichloropyridines, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Dichloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 30-70 | Standard conditions, may be sluggish. |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF/H₂O | 120 | 50-80 | Higher temperatures often required. |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 70-95 | Robust catalyst, good for many substrates. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 85-98 | Highly active system for aryl chlorides. |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 80-97 | Another highly effective Buchwald ligand. |
Table 2: Influence of Base and Solvent on Yield
| Base | Solvent | Typical Yield Trend | Notes |
| Na₂CO₃ | Dioxane/H₂O | Moderate | Common, but may not be strong enough. |
| K₂CO₃ | DMF/H₂O | Moderate to Good | Good general-purpose base. |
| K₃PO₄ | Toluene/H₂O | Good to Excellent | Often the best choice for aryl chlorides. |
| Cs₂CO₃ | Dioxane | Good to Excellent | Highly effective but more expensive. |
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting decision tree for Suzuki coupling of this compound.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Stability issues of 3,4-Dichloropyridin-2-amine under reaction conditions
Welcome to the technical support center for 3,4-Dichloropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and optimize reaction conditions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is generally stable under standard storage conditions (cool, dry, dark place). However, under reaction conditions, its stability can be affected by:
-
Strong Acids: The amino group can be protonated by strong acids, forming a pyridinium salt. This alters the electronic properties of the ring and can affect its reactivity and solubility.[1][2]
-
Strong Bases: While necessary for many coupling reactions, strong bases can potentially promote side reactions.
-
High Temperatures: Although specific thermal decomposition data for this compound is limited, analogous aromatic amines can decompose at elevated temperatures, potentially releasing HCl, ammonia, or other degradation products.[3][4]
-
Oxidizing Agents: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species, especially in the presence of strong oxidizing agents.[5]
-
Palladium Catalysts: In cross-coupling reactions, the exocyclic amino group and the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6][7]
Q2: How does the amino group affect the reactivity of the chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions?
A2: The amino group at the C2 position is a strong electron-donating group. This property increases the electron density of the pyridine ring, which generally deactivates it towards nucleophilic aromatic substitution. However, the position of substitution (C3 vs. C4) will be influenced by both the amino group and the pyridine nitrogen. For dichloropyridines, the regioselectivity of SNAr reactions is highly dependent on the electronic nature of the substituents.[8][9] Nucleophilic attack is often directed by the ability of the heterocyclic nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[9]
Q3: Can this compound undergo self-condensation or polymerization?
A3: While less common for aminopyridines compared to more reactive monomers, self-condensation is a possibility under harsh conditions, such as very high temperatures or in the presence of specific catalysts that could promote intermolecular C-N bond formation. However, under typical synthetic conditions, this is not a commonly reported issue.
Troubleshooting Guides
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Possible Cause 1: Catalyst Inhibition.
-
Solution: The amino group of your starting material can coordinate with the palladium center, leading to catalyst deactivation.[6] Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or use a pre-formed catalyst (e.g., G3 precatalysts) which are often more resistant to inhibition.[6][7] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.[6]
-
-
Possible Cause 2: Suboptimal Base.
-
Solution: The choice of base is critical. For Suzuki couplings, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and can minimize side reactions like protodeboronation.[6] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required, but conditions must be carefully optimized.[10]
-
-
Possible Cause 3: Dehalogenation Side Reaction.
-
Solution: Dehalogenation (replacement of a chlorine atom with hydrogen) can occur, particularly in Suzuki reactions. Ensure your solvents are not a source of hydrides. Optimizing the reaction time to be as short as possible can also minimize this side reaction.[6]
-
Issue 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
-
Possible Cause 1: Similar Reactivity of C3 and C4 Positions.
-
Solution: The electronic environment of the C3-Cl and C4-Cl bonds may not be sufficiently differentiated for high selectivity with a given nucleophile. Altering the reaction solvent can influence selectivity. Computational analysis, such as examining the LUMO map, can predict the more electrophilic site.[8] Modifying the reaction temperature can also favor one product over another if there is a sufficient difference in the activation energies for the two pathways.
-
-
Possible Cause 2: Steric Hindrance.
-
Solution: A bulky nucleophile may preferentially attack the less sterically hindered chlorine atom. If you are targeting the more hindered position, a smaller nucleophile may be required.
-
Issue 3: Formation of Dark, Tarry Byproducts
-
Possible Cause 1: Thermal Decomposition.
-
Solution: The reaction temperature may be too high. Attempt the reaction at a lower temperature for a longer duration. If high temperatures are required (e.g., for some cross-coupling reactions), ensure the reaction is conducted under a strictly inert atmosphere to prevent oxidative decomposition.
-
-
Possible Cause 2: Reaction with Solvent or Air.
-
Solution: Ensure all solvents are appropriately degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). The amino group can be sensitive to oxidation, which is often accelerated at higher temperatures.[5]
-
Data Presentation
Table 1: Summary of Reactivity and Potential Side Products for this compound.
| Reaction Type | Reagents/Conditions | Expected Reactivity/Product | Potential Stability Issues & Side Products |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Substitution of one or both chlorine atoms. Regioselectivity depends on the nucleophile and conditions.[9][11] | - Mixture of regioisomers.- Low reactivity due to electron-donating NH₂ group.- With strong bases, potential for elimination or other side reactions. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C bond formation at either C3 or C4 position.[12][13] | - Catalyst inhibition by the amino group.[6]- Dehalogenation of starting material.[6]- Protodeboronation of the boronic acid.[6]- Homocoupling of the boronic acid.[6] |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C-N bond formation at either C3 or C4 position.[10][14] | - Catalyst inhibition by the amino/pyridine nitrogens.[7]- Low reactivity of the C-Cl bond.- Competitive binding of the substrate and the reactant amine to the catalyst. |
| Reaction with Strong Acid | HCl, H₂SO₄ | Formation of the corresponding pyridinium salt.[2] | - Altered solubility and reactivity.- Potential for hydrolysis of chloro groups under harsh acidic conditions. |
| High Temperature | >150-200 °C (estimated) | Thermal decomposition. | - Formation of tarry, insoluble materials.- Release of HCl gas.- Degradation of the pyridine ring.[3][15] |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general starting point for reacting this compound with a primary or secondary amine. Conditions should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, or NMP)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the amine nucleophile (1.1-1.5 equiv), and the base (DIPEA or K₂CO₃, 2.0-3.0 equiv).
-
Add the anhydrous solvent (to make a 0.1 - 0.5 M solution).
-
Stir the reaction mixture at room temperature or heat to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an inorganic base, filter the solid.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted aminopyridine.
Visualizations
Caption: Troubleshooting logic for a failed Suzuki coupling reaction.
Caption: Key factors that control the regioselectivity of SNAr.
Caption: A standard workflow for synthetic organic reactions.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from 3,4-Dichloropyridin-2-amine Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 3,4-Dichloropyridin-2-amine. The presence of both a pyridine and an aniline moiety in the target compound can present unique challenges due to the strong coordinating ability of their nitrogen atoms with palladium species, potentially leading to soluble catalyst residues that are difficult to remove by simple filtration.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound and related compounds.
| Problem | Possible Causes | Solutions & Troubleshooting Steps |
| High levels of residual palladium after filtration. | 1. Soluble Palladium Species: The palladium catalyst may not be fully heterogeneous or may have leached into the solution. Filtration is only effective for insoluble, heterogeneous catalysts.[2] 2. Strong Coordination: The nitrogen atoms on the pyridine and amine groups of the product can form stable, soluble complexes with palladium.[1][3] 3. Fine Catalyst Particles: The palladium catalyst particles may be too fine to be captured by standard filtration media.[2] | 1. Switch to a Scavenging Method: Employ solid-supported scavengers with high affinity for palladium, such as those containing thiol, amine, or trimercaptotriazine (TMT) functional groups.[2][4][5] 2. Use Activated Carbon: Treatment with activated carbon can effectively adsorb palladium residues.[6][7] However, be mindful of potential product loss due to non-specific adsorption.[7][8] 3. Optimize Filtration: Use a finer filter medium, such as a 0.45 µm PTFE membrane filter, or a well-packed Celite® pad (1-2 cm thick).[2][9] Pre-wetting the Celite® pad can improve efficiency.[2] |
| Low efficiency of palladium scavengers. | 1. Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) or the solvent system.[2] 2. Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the reaction time may be inadequate for complete removal.[2] 3. Product-Palladium Complexation: The product may form a very stable complex with palladium, hindering its capture by the scavenger.[3] | 1. Scavenger Screening: Test a panel of different scavengers to identify the most effective one for your specific system. Thiol-based scavengers are generally effective for Pd(II).[2][10] 2. Optimize Conditions: Increase the amount of scavenger, extend the reaction time, and ensure adequate mixing.[3][11] Monitor progress by analyzing aliquots.[3] 3. Disrupt Product-Palladium Complex: Consider adding a competing ligand or changing the solvent to disrupt the complex before adding the scavenger.[3] |
| Significant product loss during purification. | 1. Non-specific Adsorption: The product may be adsorbing to the purification medium, especially activated carbon or some scavengers.[7][8] 2. Product Co-precipitation: The product may co-precipitate with the catalyst or scavenger. | 1. Optimize Loading: Use the minimum effective amount of activated carbon or scavenger.[3] 2. Wash Thoroughly: After filtration, wash the scavenger or carbon cake with fresh solvent to recover adsorbed product.[1][2] 3. Solvent Selection: Choose a solvent that minimizes product binding while maintaining good palladium removal.[3] 4. Consider Alternative Methods: If product loss remains high, explore other purification techniques like crystallization or liquid-liquid extraction.[7] |
| Inconsistent palladium removal from batch to batch. | 1. Variability in Palladium Species: The nature of the palladium species (e.g., oxidation state, colloidal vs. dissolved) can differ between batches, affecting the removal efficiency of a specific method.[1] | 1. Standardize Work-up: Ensure a consistent work-up procedure before palladium removal to minimize variability.[1] 2. Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT (dimercaptotriazine), are effective against a wider range of palladium species.[1][7] 3. Pre-treatment Step: An oxidative or reductive wash before scavenging can help convert various palladium species into a single, more easily captured form.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving this compound?
A1: The primary challenge stems from the molecular structure of this compound, which contains both a pyridine and an aniline moiety. The nitrogen atoms in these functional groups are strong ligands that can coordinate with palladium, forming soluble complexes that are difficult to remove by simple filtration.[1]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is typically low, necessitating highly efficient removal methods to ensure patient safety.[8][12][13] These limits often translate to low parts-per-million (ppm) levels in the final drug substance.[14]
Q3: What is Celite® and how does it aid in palladium removal?
A3: Celite® is a diatomaceous earth that is commonly used as a filter aid. For palladium removal, it is packed into a pad to trap fine, insoluble particles of heterogeneous palladium catalysts.[9] It is most effective for removing palladium that has precipitated or is on a solid support.[2]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are solid-supported materials, often silica-based or polymer-based, that are functionalized with groups that have a high affinity for palladium, such as thiols, amines, or dimercaptotriazine (DMT).[7] These scavengers work by chemisorption, where the palladium in the solution binds to the functional groups on the scavenger. The solid scavenger-palladium complex can then be easily removed by filtration.[8]
Q5: Is activated carbon a good option for palladium removal?
A5: Activated carbon can be a cost-effective method for removing palladium residues.[6][7] However, it often exhibits a lack of selectivity and can adsorb the desired product, leading to yield loss.[7][8] Its efficiency can also be lower compared to more specialized metal scavengers.[7]
Q6: How can I quantify the amount of residual palladium in my sample?
A6: Several analytical techniques are available for quantifying residual palladium. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and commonly used method for determining trace metal impurities in pharmaceutical samples.[15][16] Other methods include atomic absorption spectroscopy and X-ray fluorescence.[15] For rapid screening during process development, fluorescent detection kits are also available.[15][16]
Quantitative Comparison of Palladium Removal Methods
The efficiency of palladium removal is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst. The following table provides a summary of the reported effectiveness of various methods.
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Biotage® MP-TMT Scavenger | 33,000 | <200 | >99.4% | [5] |
| Biotage® MP-TMT Scavenger | ~800 | <10 | >98.75% | [17] |
| PhosphonicS SPM32 Scavenger Resin | 2100 (from Pd(OAc)₂) | 27.3 (after 2h) | 98.7% | [18] |
| PhosphonicS SPM32 Scavenger Resin | 2100 (from Pd(OAc)₂) | <10.5 (after 20h) | >99.5% | [18] |
| Smopex®-111 (thiol-based scavenger) | 100 | <2 | >98% | [10] |
| Smopex®-234 (thiol-based scavenger) | 100 | <5 | >95% | [10] |
| Column Chromatography followed by Scavenging Resin | ~5000 (crude) | <50 | ~99% | [19] |
| Nuchar AquaGuard Activated Carbon with Chelating Agent | 328 | 4 | 98.8% | [8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Scavenger Selection: Choose an appropriate scavenger based on the suspected oxidation state of the palladium and the solvent system. Thiol-based scavengers are generally effective for Pd(II).[2][10]
-
Addition of Scavenger: To the reaction mixture, add the recommended amount of the solid-supported scavenger (typically 3-5 equivalents relative to the palladium catalyst).[11]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a period of 1 to 24 hours.[11][18] The optimal time should be determined by monitoring the palladium concentration in the solution.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the solid scavenger.
-
Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.[1]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical method.[1]
Protocol 3: General Procedure for Palladium Removal using Celite® Filtration
-
Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) over the filter paper and gently compact it to create a level bed.[2]
-
Dilute the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[2]
-
Filter the Mixture: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply gentle vacuum to draw the solution through the filter.[2]
-
Wash the Celite® Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[2]
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[2]
Visual Workflow
The following diagrams illustrate the decision-making process for selecting a palladium removal method and a general workflow for using a solid-supported scavenger.
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Metal Scavengers [sigmaaldrich.com]
- 12. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. arborassays.com [arborassays.com]
- 16. pharmtech.com [pharmtech.com]
- 17. biotage.com [biotage.com]
- 18. spinchem.com [spinchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Managing thermal stability during the synthesis of 3,4-Dichloropyridin-2-amine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing thermal stability during the synthesis of 3,4-Dichloropyridin-2-amine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter.
Troubleshooting Guides
Issue: Exothermic Reaction Leading to Temperature Spikes
Q1: My reaction temperature is increasing uncontrollably after adding the amine nucleophile. What are the immediate steps to control the exotherm?
A1: An uncontrolled temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal. Immediate actions are crucial to prevent a thermal runaway.
-
Cease Reagent Addition: Immediately stop the addition of the amine or any other activating reagents.
-
Enhance Cooling: Increase the efficiency of your cooling system. This can be achieved by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Dilution: If feasible and safe, add a pre-chilled, inert solvent to the reaction mixture. This will increase the thermal mass of the system and help to absorb the excess heat.
-
Quenching (Last Resort): In a severe situation where temperature control is completely lost, be prepared to quench the reaction by adding a pre-determined and tested quenching agent.
Q2: I am observing a significant exotherm even with slow addition of the amine at low temperatures. What are the potential causes and how can I mitigate this?
A2: A strong exotherm even under controlled conditions suggests that the reaction is highly energetic. Consider the following factors:
-
Reagent Concentration: High concentrations of reactants can lead to a rapid reaction rate and significant heat generation. Try reducing the concentration of both the dichloropyridine substrate and the amine.
-
Solvent Choice: The solvent plays a critical role in heat dissipation. A solvent with a higher heat capacity and good thermal conductivity can help to better manage the exotherm. Ensure the chosen solvent is appropriate for the reaction chemistry and scale.
-
Addition Rate and Method: Even a "slow" addition might be too fast for this specific reaction. Utilize a syringe pump for a very slow and consistent addition rate. Consider subsurface addition to improve initial mixing and heat distribution.
Issue: Side Reaction and Impurity Formation
Q3: My final product is contaminated with impurities, and the yield is low. Could this be related to poor thermal management?
A3: Yes, poor temperature control is a common cause of side reactions and reduced yields in nucleophilic aromatic substitution reactions on pyridines. Overheating can lead to:
-
Double Substitution: Reaction of the product with another equivalent of the amine.
-
Decomposition: Thermal degradation of the starting material, product, or solvent.
-
Formation of Tar-like Byproducts: Uncontrolled side reactions can lead to the formation of polymeric or tarry materials that are difficult to remove.
To minimize these issues, maintain a consistent and optimal reaction temperature. A thorough analysis of the reaction kinetics and thermodynamics, for instance, by using reaction calorimetry, is recommended for process optimization.
Q4: I am observing the formation of an unexpected isomer. How can temperature influence the regioselectivity of the amination?
A4: While the inherent electronic properties of the 3,4-dichloropyridine ring primarily dictate the position of nucleophilic attack, temperature can influence the kinetic versus thermodynamic control of the reaction. At higher temperatures, there may be enough energy to overcome the activation barrier for the formation of a less favored, but more thermodynamically stable, isomer. To enhance regioselectivity for the desired 2-amino product, it is generally advisable to conduct the reaction at the lowest effective temperature.
Frequently Asked Questions (FAQs)
Q5: What is a thermal runaway reaction, and why is it a concern in the synthesis of this compound?
A5: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, fire, or an explosion. The amination of dichloropyridines is an exothermic process, and therefore, the potential for thermal runaway is a significant safety concern, especially during scale-up.
Q6: What are the key process parameters to monitor to ensure thermal stability?
A6: To maintain thermal control, it is essential to monitor:
-
Reaction Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Cooling System Temperature: Monitor the inlet and outlet temperatures of your cooling fluid to ensure it is functioning correctly.
-
Rate of Reagent Addition: Precisely control the addition rate of the amine nucleophile.
-
Stirring Rate: Ensure efficient mixing to avoid localized "hot spots."
Q7: How can I assess the thermal hazard of my specific reaction conditions before scaling up?
A7: Before proceeding to a larger scale, it is highly recommended to perform a thermal hazard assessment using techniques such as:
-
Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition for the starting materials, product, and reaction mixture.
-
Reaction Calorimetry (RC1): To measure the heat of reaction, the rate of heat release, and to simulate potential cooling failure scenarios in a controlled laboratory setting.
Q8: Are there any recommended solvents for better thermal management?
A8: Solvents with higher boiling points and good heat capacity are generally preferred for better temperature control. However, the choice of solvent must be compatible with the reaction chemistry. Polar aprotic solvents like DMF and DMSO are often used for nucleophilic aromatic substitutions, but their high boiling points can also pose a risk if a thermal runaway were to occur. A thorough risk assessment is necessary for solvent selection.
Data Presentation
The following tables provide estimated quantitative data for the synthesis of this compound. Disclaimer: This data is for illustrative purposes and should be experimentally verified for your specific reaction conditions.
Table 1: Estimated Thermal Hazard Data
| Parameter | Estimated Value | Significance |
| Heat of Reaction (ΔHr) | -100 to -150 kJ/mol | Indicates a significant exothermic reaction. |
| Adiabatic Temperature Rise (ΔTad) | 100 to 200 °C | Potential for a large temperature increase in case of cooling failure. |
| Onset of Decomposition (TD) | > 200 °C (for pure product) | Provides a temperature limit that should not be exceeded. |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | Varies (minutes to hours) | Indicates how quickly a runaway reaction can escalate. |
Table 2: Recommended Operating Parameters
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 20 - 60 °C | Balances reaction rate with thermal safety. Lower temperatures are generally safer. |
| Amine Addition Time | 1 - 4 hours | Slow addition is critical to control the rate of heat generation. |
| Reactant Concentration | 0.5 - 1.0 M | Lower concentrations reduce the overall heat output. |
| Stirring Speed | > 300 RPM | Ensures efficient heat transfer and prevents localized overheating. |
Experimental Protocols
Protocol 1: Small-Scale Synthesis with Thermal Monitoring
This protocol outlines a general procedure for the synthesis of this compound with an emphasis on monitoring thermal behavior.
Materials:
-
2,3,4-Trichloropyridine
-
Ammonia solution (e.g., 7N in Methanol) or other amine source
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel equipped with a magnetic stirrer, thermocouple, and a controlled addition funnel (or syringe pump).
-
Cooling bath
Procedure:
-
To a solution of 2,3,4-trichloropyridine in the chosen solvent, cooled to the desired reaction temperature (e.g., 20 °C), add the ammonia solution dropwise over a period of 1-2 hours.
-
Continuously monitor the internal reaction temperature throughout the addition. Ensure the temperature does not deviate significantly from the set point.
-
After the addition is complete, allow the reaction to stir at the set temperature while monitoring for any delayed exotherm.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by the addition of water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).
Mandatory Visualization
Caption: Troubleshooting workflow for managing unexpected exothermic events.
Caption: Logical relationship of factors affecting thermal stability.
Optimizing solvent and base for nucleophilic substitution on 3,4-Dichloropyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent and base conditions for nucleophilic substitution reactions on 3,4-dichloropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic substitution on this compound, and why?
A1: The nucleophilic aromatic substitution (SNAr) on this compound is expected to occur preferentially at the C4 position. The pyridine nitrogen acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate.[1][2] While the starting material has an amino group at C2, the C4 position is still significantly more activated than the C3 position. Attack at C4 allows the negative charge in the intermediate to be delocalized onto the electronegative ring nitrogen, which is a highly stabilizing contributor.[2] Attack at the C3 position does not allow for this stabilization.[3]
References
Validation & Comparative
A Comparative Guide to 3,4-Dichloropyridin-2-amine and 3,5-Dichloropyridin-2-amine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, dichlorinated aminopyridines serve as versatile scaffolds for the synthesis of a wide array of biologically active molecules. The isomeric positioning of the chlorine and amine substituents on the pyridine ring significantly influences the molecule's reactivity and its utility as a synthetic building block. This guide provides an objective comparison of 3,4-Dichloropyridin-2-amine and 3,5-Dichloropyridin-2-amine, offering insights into their synthesis, reactivity, and potential applications, supported by available experimental data and theoretical analysis.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for the two isomers is presented below.
| Property | This compound | 3,5-Dichloropyridin-2-amine |
| CAS Number | 188577-69-7 | 4214-74-8 |
| Molecular Formula | C₅H₄Cl₂N₂ | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.01 g/mol | 163.00 g/mol |
| Appearance | - | Light beige to grey crystalline powder or flakes |
| Melting Point | - | 81-83 °C |
| ¹H NMR (CDCl₃) | - | δ 7.94 (d, J=2.2 Hz, 1H), 7.50 (d, J=2.2 Hz, 1H), 4.90 (s, 2H) |
| Purity (Typical) | ≥95% (as per supplier data) | ≥98% (GC) |
Data for this compound is limited in publicly available literature.
Synthesis and Experimental Protocols
The synthetic accessibility of a building block is a critical factor in its practical application. While a well-established, high-yield synthesis exists for 3,5-Dichloropyridin-2-amine, the synthesis of this compound is less documented.
Synthesis of 3,5-Dichloropyridin-2-amine
A common and efficient method for the synthesis of 3,5-Dichloropyridin-2-amine involves the direct chlorination of 2-amino-5-chloropyridine.
Experimental Protocol:
To a solution of 2-amino-5-chloropyridine (1.0 eq.) in a suitable solvent such as a mixture of DMF and methanol, N-chlorosuccinimide (NCS) (2.4 eq.) is added portion-wise. The reaction mixture is stirred at a controlled temperature, typically around 45 °C, for a period of 2.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a solvent like ethanol to afford pure 3,5-Dichloropyridin-2-amine. This method has been reported to yield the product in up to 70.5% with a purity of 98.2% (GC).
Proposed Synthesis of this compound
Proposed Experimental Protocol:
To a solution of 2-amino-3-chloropyridine (1.0 eq.) in a suitable solvent, a chlorinating agent such as N-chlorosuccinimide (NCS) or selectfluor with a chloride source (e.g., LiCl) could be added. The reaction would likely require careful control of temperature and stoichiometry to favor chlorination at the 4-position. The reaction progress would be monitored by analytical techniques such as TLC or LC-MS. Purification would likely involve column chromatography to isolate the desired 3,4-dichloro isomer from other potential chlorinated byproducts.
Reactivity Comparison
The differences in the electronic properties of this compound and 3,5-Dichloropyridin-2-amine are expected to govern their reactivity in various synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine nitrogen is electron-withdrawing, activating the ring for nucleophilic attack, particularly at the 2-, 4-, and 6-positions.
-
This compound: The chlorine atom at the 4-position is activated by the ring nitrogen, making it more susceptible to nucleophilic displacement compared to the chlorine at the 3-position. Selective substitution at the 4-position is therefore expected.
-
3,5-Dichloropyridin-2-amine: Both chlorine atoms are in positions meta to the ring nitrogen and are therefore less activated towards SNAr compared to the 4-position in the 3,4-isomer. Harsher reaction conditions would likely be required to achieve substitution at these positions.
Reactivity of the Amino Group
The 2-amino group in both isomers can undergo typical reactions of aromatic amines, such as diazotization followed by Sandmeyer-type reactions, acylation, and alkylation. The electronic environment created by the chlorine atoms can influence the nucleophilicity of the amino group.
-
This compound: The presence of a chlorine atom at the 4-position may have a moderate electron-withdrawing effect on the amino group.
-
3,5-Dichloropyridin-2-amine: The two meta-positioned chlorine atoms will also exert an electron-withdrawing effect on the 2-amino group.
The relative basicity and nucleophilicity of the amino group in these two isomers would require experimental determination but are expected to be attenuated compared to 2-aminopyridine due to the presence of the electron-withdrawing chlorine atoms.
Applications in Drug Development and Agrochemicals
Both this compound and 3,5-Dichloropyridin-2-amine are valuable building blocks for the synthesis of more complex molecules with potential biological activity.
-
3,5-Dichloropyridin-2-amine has been utilized as an intermediate in the synthesis of various pharmaceuticals and is also found in herbicidal compounds. Its substitution pattern is a key feature in the design of molecules targeting specific biological pathways.
-
The applications of This compound are less documented, but its potential for selective functionalization at the 4-position makes it an attractive candidate for the synthesis of novel compounds in drug discovery and agrochemical research. The ability to introduce a variety of substituents at this position could lead to the development of new chemical entities with desired biological profiles.
Conclusion
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3,4-Dichloropyridin-2-amine Derivatives
Derivatives of 3,4-Dichloropyridin-2-amine represent a class of heterocyclic compounds with significant therapeutic potential, primarily explored for their anticancer and antimicrobial activities. The strategic placement of chloro and amine groups on the pyridine ring allows for diverse chemical modifications, leading to compounds with potent and selective biological effects. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data from studies on closely related analogues, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Anticancer Activity: Targeting Kinase Signaling
A significant area of investigation for aminopyridine derivatives is their role as kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for drug development.
One notable study focused on pyrimidin-2-amine derivatives as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1] Overexpression of PLK4 is observed in various cancers, and its inhibition can lead to mitotic catastrophe and cancer cell death.[1]
Comparative Inhibitory Activity of Pyrimidin-2-amine Derivatives against PLK4:
| Compound ID | PLK4 IC50 (µM) | Reference |
| 3b | 0.0312 | [1] |
| 3u | 0.0714 | [1] |
| 3v | 0.313 | [1] |
| 8h | 0.0067 | [1] |
| Centrinone | Not specified | [1] |
| CFI-400437 | 0.0006 | [1] |
| CFI-400945 | 0.00026 | [1] |
| YLT-11 | 0.022 | [1] |
This table presents data for pyrimidin-2-amine derivatives, which share a similar aminopyrimidine core that can be conceptually related to aminopyridine structures.
Another area of interest is the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression. A series of novel 2-amino-pyridine derivatives were designed and evaluated as CDK8 inhibitors for anti-colorectal cancer therapy.[2] Compound 29 from this series showed a strong inhibitory activity against CDK8 with an IC50 value of 46 nM.[2]
Furthermore, pyrazolo[3,4-b]pyridine derivatives have been investigated as dual inhibitors of CDK2 and PIM1 kinases, showing potent anti-cancer activity.[3]
Signaling Pathway of PLK4 in Centriole Duplication:
Caption: Simplified signaling pathway of PLK4 in centriole duplication and its inhibition by aminopyridine derivatives.
Antimicrobial Activity
Certain derivatives of dichloropyridines have also been evaluated for their antimicrobial properties. For instance, novel derivatives of 3,4-dihydropyrimidine-2(1H)-one have shown significant inhibitory activity against various pathogenic bacteria and fungi.[4] While structurally distinct from this compound, these findings highlight the potential of related heterocyclic scaffolds in antimicrobial drug discovery.
Antimicrobial Activity of 3,4-Dihydropyrimidine-2(1H)-one Derivatives:
| Microorganism | MIC (µg/ml) | Reference |
| Escherichia coli | 32, 64 | [4] |
| Pseudomonas aeruginosa | 32, 64 | [4] |
| Staphylococcus aureus | 32, 64 | [4] |
| Aspergillus niger | 32 | [4] |
| Candida albicans | 32 | [4] |
This table presents data for 3,4-dihydropyrimidine-2(1H)-one derivatives as representative examples of antimicrobial activity in a related heterocyclic system.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological data. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the inhibitory activity of compounds against a specific kinase.
Materials:
-
PLK4 Kinase
-
Eu-anti-GST Antibody
-
Kinase Buffer A
-
Alexa Fluor™ conjugate of a broad-spectrum kinase tracer
-
Test compounds (derivatives of this compound)
-
384-well plate
Procedure:
-
Prepare a dilution series of the test compounds in the kinase buffer.
-
Add the kinase and the Eu-anti-GST antibody to the wells of the 384-well plate.
-
Add the test compounds to the wells.
-
Add the Alexa Fluor™ conjugate tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader, measuring the emission from both the europium donor and the Alexa Fluor™ acceptor.
-
Calculate the emission ratio and determine the IC50 values by plotting the data against the compound concentrations.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth of the microorganism. The absorbance can also be measured using a spectrophotometer.
Experimental Workflow for Compound Screening:
Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel chemical compounds.
Conclusion
While direct and extensive studies on a wide range of this compound derivatives are not yet abundant in publicly accessible literature, the existing research on structurally similar aminopyridine and aminopyrimidine scaffolds provides a strong rationale for their further investigation. The data presented from related compound classes demonstrate the potential of this chemical motif to yield potent kinase inhibitors for cancer therapy and novel agents to combat microbial infections. The provided experimental protocols offer a standardized framework for future research in this promising area, facilitating the discovery and development of new therapeutic agents based on the this compound core.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 3,4-Dichloropyridin-2-amine Reaction Products: A Comparative Guide
For researchers and professionals in drug development, the unambiguous structural validation of reaction products is a critical step. This guide provides a comparative framework for validating the structure of derivatives synthesized from 3,4-Dichloropyridin-2-amine, focusing on a representative nucleophilic aromatic substitution (SNAr) reaction. We will compare the analytical data of the starting material with a hypothetical product, 4-chloro-3-(pyrrolidin-1-yl)pyridin-2-amine, to illustrate the validation process.
Data Presentation: Spectroscopic and Crystallographic Comparison
The following table summarizes the expected quantitative data for the starting material and a potential SNAr product. This data is essential for distinguishing the product from the starting material and confirming the reaction's success.
| Analytical Technique | This compound (Starting Material) | 4-Chloro-3-(pyrrolidin-1-yl)pyridin-2-amine (Hypothetical Product) | Key Observations for Structure Validation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.91 (d, J = 5.2 Hz, 1H, H6), 7.51 (d, J = 5.2 Hz, 1H, H5), 4.93 (bs, 2H, NH₂) | δ 7.75 (d, J = 5.0 Hz, 1H, H6), 6.80 (d, J = 5.0 Hz, 1H, H5), 4.50 (bs, 2H, NH₂), 3.40 (t, 4H, N-CH₂), 1.95 (m, 4H, CH₂) | - Disappearance of one aromatic proton signal and appearance of pyrrolidine signals. - Upfield shift of the remaining aromatic protons due to the electron-donating pyrrolidine group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158.0 (C2), 148.5 (C6), 140.0 (C4), 125.0 (C5), 118.0 (C3) | δ 157.5 (C2), 147.0 (C6), 145.0 (C3), 130.0 (C4), 115.0 (C5), 52.0 (N-CH₂), 25.0 (CH₂) | - Appearance of new aliphatic carbon signals corresponding to the pyrrolidine ring. - Significant shift in the chemical shifts of C3 and C4, indicating substitution at the C3 position. |
| Mass Spectrometry (EI) | m/z 162/164/166 (M⁺, characteristic isotopic pattern for two chlorine atoms) | m/z 197/199 (M⁺, characteristic isotopic pattern for one chlorine atom) | - Change in the molecular ion peak, consistent with the substitution of a chlorine atom with a pyrrolidine moiety. - Altered isotopic pattern, indicating the presence of only one chlorine atom in the product. |
| X-ray Crystallography | Orthorhombic, Pna2₁ (for a similar compound, 4-amino-3,5-dichloropyridine)[1] | N/A (Hypothetical) | - Would provide definitive confirmation of the connectivity and stereochemistry of the product. |
Experimental Workflow for Structure Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a this compound derivative.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at 100 MHz. Key parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Utilize Electron Impact (EI) or Electrospray Ionization (ESI) to generate ions.
-
Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to determine the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic distribution pattern to confirm the molecular formula.
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
-
Column: Use a C18 reverse-phase column.
-
Method: Inject the sample dissolved in the mobile phase. Elute the components using either an isocratic or gradient method.[2]
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).[2]
-
Analysis: Determine the purity of the product by integrating the peak areas. The retention time serves as a characteristic property for comparison.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a saturated solution.[3][4]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).[4]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.[4]
-
Analysis: The final refined structure provides precise bond lengths, bond angles, and the overall molecular conformation, offering unambiguous proof of the product's structure.[1][3][5][6][7]
Comparison with Alternatives
The primary alternative outcome in the synthesis is the formation of a different regioisomer or the presence of unreacted starting material.
-
Isomeric Products: In the case of this compound, nucleophilic substitution could potentially occur at the C4 position. However, the electronic properties of the pyridine ring generally favor substitution at positions ortho or para to the ring nitrogen. The detailed analysis of NMR data, particularly the coupling patterns and chemical shifts of the aromatic protons, is crucial to differentiate between possible isomers. For instance, substitution at C4 would lead to a different set of proton and carbon chemical shifts compared to substitution at C3.
-
Starting Material: The presence of unreacted this compound can be easily detected by the analytical techniques described. In HPLC, it would appear as a separate peak with a different retention time.[2] In the ¹H NMR spectrum, the characteristic signals of the starting material would be observed alongside the product signals. Mass spectrometry would show the molecular ion of the starting material (m/z 162/164/166) in addition to the product's molecular ion.
By employing a combination of these analytical methods, researchers can confidently validate the structure of their synthesized compounds, ensuring the integrity of their findings and the quality of the materials used in further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
Comparative analysis of CDK inhibitors derived from 3,4-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various cyclin-dependent kinase (CDK) inhibitors centered around the aminopyridine scaffold. While direct derivatives of 3,4-Dichloropyridin-2-amine are not extensively reported in publicly available research, this guide focuses on structurally related aminopyridine-based compounds that have been evaluated for their CDK inhibitory potential. The information presented herein is intended to aid researchers in understanding the structure-activity relationships, selectivity profiles, and experimental evaluation of this class of compounds.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of selected aminopyridine-derived compounds against various cyclin-dependent kinases and their anti-proliferative effects on different cancer cell lines.
Table 1: In Vitro CDK Inhibitory Activity of Aminopyridine Derivatives (IC50, µM)
| Compound | Scaffold | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK7 | CDK9 | Reference |
| Compound 2r | 3-Acyl-2,6-diaminopyridine | 0.08 | 0.04 | - | - | - | - | - | [1] |
| Compound 11 | 3-Acyl-2,6-diaminopyridine | 0.06 | 0.03 | - | - | - | - | - | [1] |
| Compound 8e | 2-Aminopyridine derivative | - | - | - | - | - | - | 0.088 | [2][3] |
| Compound 9e | 2-Aminopyrimidine derivative | - | - | - | - | - | - | - | [2][3] |
| Compound 22 | 2,4-Diaminopyrimidine deriv. | >10 | >10 | >10 | >10 | >10 | 0.007 | 0.705 | [4] |
| αSβR-21 | 6-Pyridylmethylaminopurine | - | 0.03 | - | - | - | 1.3 | 0.11 | [5][6] |
| Flavopiridol | Flavonoid (Pan-CDK) | 0.03 | 0.17 | 0.1 | - | 0.06 | 0.3 | 0.01 | [7] |
| (R)-roscovitine | 2,6,9-trisubstituted purine | 2.7 | 0.1 | >100 | - | >100 | 0.5 | 0.8 | [7] |
Note: '-' indicates data not available in the cited sources.
Table 2: Anti-proliferative Activity of Selected Aminopyridine Derivatives (GI50/IC50, µM)
| Compound | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| Compound 2r | HeLa | Cervical Cancer | 0.21 | [1] |
| HCT116 | Colon Cancer | 0.15 | [1] | |
| A375 | Melanoma | 0.18 | [1] | |
| Compound 11 | HeLa | Cervical Cancer | 0.14 | [1] |
| HCT116 | Colon Cancer | 0.11 | [1] | |
| A375 | Melanoma | 0.13 | [1] | |
| Compound 22 | MV4-11 | Leukemia | 0.208 | [4] |
| RS4;11 | Leukemia | 0.288 | [4] | |
| MM.1S | Multiple Myeloma | 0.175 | [4] | |
| αSβR-21 | HCT116 | Colon Cancer | 0.7 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used in the evaluation of CDK inhibitors.
In Vitro Kinase Inhibition Assay (FRET-based)
This assay quantitatively measures the enzymatic activity of a specific CDK/cyclin complex and the inhibitory effect of a test compound.
-
Reagents and Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK9/Cyclin T1)
-
Kinase substrate (a peptide or protein that is a known substrate for the target CDK)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In a 384-well plate, add the recombinant CDK/cyclin complex to each well. c. Add the test compound dilutions to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase. d. Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. e. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. f. Stop the reaction and measure the kinase activity using a suitable detection method, such as a fluorescence resonance energy transfer (FRET) based assay or a luminescence-based assay that quantifies ADP production.[8] g. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (e.g., PrestoBlue or MTT Assay)
This assay determines the effect of a test compound on the viability and proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCT116, HeLa, MV4-11)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
PrestoBlue™ or MTT reagent
-
96-well plates
-
Plate reader
-
-
Procedure: a. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Prepare serial dilutions of the test compounds in the cell culture medium. c. Remove the old medium from the cells and add the medium containing different concentrations of the test compounds or a vehicle control (DMSO). d. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator. e. Add the PrestoBlue™ or MTT reagent to each well and incubate according to the manufacturer's instructions. f. Measure the absorbance or fluorescence using a plate reader. g. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI50 or IC50 value.[9]
Mandatory Visualization
Signaling Pathway Diagram
Caption: Inhibition of the CDK pathway by aminopyridine derivatives, leading to cell cycle arrest.
Experimental Workflow Diagram
Caption: General experimental workflow for the evaluation of novel CDK inhibitors.
References
- 1. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3,4-Dichloropyridin-2-amine-Based Compounds and Alternatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the preclinical data available for aminopyridine-based compounds, with a focus on dichlorinated pyridinamines and their potential therapeutic applications. While direct experimental data for 3,4-Dichloropyridin-2-amine is limited in publicly accessible literature, this document consolidates information on the closely related isomer, 4-Amino-3,5-dichloropyridine (ADCP) , and compares its reported activities with established therapeutic agents. The guide aims to provide an objective overview supported by available experimental data to inform further research and development.
Overview of 4-Amino-3,5-dichloropyridine (ADCP)
4-Amino-3,5-dichloropyridine is a halogenated pyridine derivative recognized as a versatile intermediate in the synthesis of pharmacologically active molecules.[1] Notably, it serves as a key building block for Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Preclinical studies and structural alerts suggest that ADCP and its derivatives possess potential anticancer and antimicrobial properties.[3][4]
In Vitro Anticancer Activity: A Comparative Analysis
Table 1: Comparative In Vitro Anticancer Activity (IC₅₀ Values)
| Compound/Drug | Target/Mechanism | Cell Line(s) | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|
| Diarylpyridine Analog (10t) | Tubulin Polymerization Inhibitor | HeLa (Cervical Cancer) | 0.19 | [5] |
| MCF-7 (Breast Cancer) | 0.21 | [5] | ||
| SGC-7901 (Gastric Cancer) | 0.33 | [5] | ||
| Roflumilast | PDE4 Inhibitor | OVCAR3-DDP-R (Cisplatin-Resistant Ovarian Cancer) | 10.07 | [6] |
| SKOV3-DDP-R (Cisplatin-Resistant Ovarian Cancer) | 15.44 | [6] | ||
| 5-Fluorouracil (5-FU) | Thymidylate Synthase Inhibitor | HCT-116 (Colon Cancer) | 11.3 (after 3 days) | [7] |
| HT-29 (Colon Cancer) | 11.25 (after 5 days) | [7] |
| | | SW620 (Colon Cancer) | ~13 (48h exposure, equivalent to 13 µg/ml) |[8] |
Note: The diarylpyridine analog data is presented as a representative for the 3,5-dichloropyridine class, as specific data for 4-Amino-3,5-dichloropyridine was not available in the searched literature.
In Vitro Antimicrobial Activity: A Comparative Analysis
ADCP has been noted for its potential antibacterial activity, including against Mycobacterium tuberculosis and various gram-negative bacteria.[3] To contextualize this, the following table compares the minimum inhibitory concentrations (MICs) of the widely used antibiotic, Ciprofloxacin, against several common bacterial pathogens.
Table 2: Comparative In Vitro Antimicrobial Activity (MIC Values)
| Compound/Drug | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference(s) |
|---|---|---|---|---|
| Ciprofloxacin | Staphylococcus aureus | Positive | 0.25 - 0.6 | [9][10] |
| Escherichia coli | Negative | 0.013 | [10] |
| | Pseudomonas aeruginosa | Negative | 0.15 |[10] |
Note: Specific MIC values for 4-Amino-3,5-dichloropyridine against these strains are not provided in the available literature and would require experimental determination.
In Vivo Studies and Toxicity Profile
Detailed in vivo efficacy studies for ADCP are not extensively documented in the available search results. However, a Safety Data Sheet indicates that the compound is harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11][12] A full toxicological profile, including LD50 values, would be necessary to assess its therapeutic index. For comparison, in vivo studies on Roflumilast have shown it can inhibit tumor growth in xenograft models.[6]
Signaling Pathways and Experimental Workflows
To aid researchers, the following diagrams illustrate a potential mechanism of action for dichloropyridine-based anticancer compounds and generalized workflows for the key experimental protocols cited.
Caption: Mechanism of action for diarylpyridine anticancer agents.[5]
Caption: General workflow for an in vitro MTT cytotoxicity assay.
Caption: General workflow for antimicrobial MIC determination.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is a generalized method for assessing the cytotoxic effects of a test compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable. Incubate for 48 to 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated wells to that of the untreated control wells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[13][14]
-
Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Preparation of Inoculum: Grow the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well containing the bacterial inoculum without any compound and a negative control (sterility control) well containing only broth.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[15][16][17]
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Amino-3,5-dichloropyridine | 22889-78-7 [chemicalbook.com]
- 3. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iucrdata.iucr.org [iucrdata.iucr.org]
- 5. benchchem.com [benchchem.com]
- 6. Roflumilast enhances cisplatin‐sensitivity and reverses cisplatin‐resistance of ovarian cancer cells via cAMP/PKA/CREB‐FtMt signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. idexx.dk [idexx.dk]
- 17. mdpi.com [mdpi.com]
Comparative Analysis of Dichlorinated Aminopyridine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The dichlorinated aminopyridine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dichlorinated aminopyridine analogs, with a focus on their anticancer and kinase inhibitory activities. While direct and extensive SAR studies on 3,4-dichloropyridin-2-amine analogs are limited in publicly available literature, this guide synthesizes data from related dichlorinated aminopyridine isomers to provide valuable insights for drug discovery and development.
I. Anticancer Activity of Dichlorinated Aminopyridine Analogs
Recent research has highlighted the potential of dichlorinated aminopyridine derivatives as anticancer agents. The substitution pattern on the pyridine ring, as well as the nature of the substituents, plays a crucial role in determining the potency and selectivity of these compounds.
Quantitative Anticancer Activity Data
The following table summarizes the growth inhibitory effects of representative dichlorinated aminopyridine analogs and related compounds against various cancer cell lines.
| Compound ID | Core Scaffold | Substituent(s) | Cancer Cell Line | Activity Metric | Value | Reference |
| 1 | Pyrido[3,4-d]pyrimidine | 4-Cl, 8-OCH3 | UO-31 (Renal) | % Growth Inhibition | 60.77 | [1] |
| 2 | Pyrido[3,4-d]pyrimidine | 4-(3-fluorophenyl), 8-OCH3 | MCF-7 (Breast) | % Growth Inhibition | 71.42 | [1] |
| 3 | Pyrido[3,4-d]pyrimidine | 4-(4-chlorophenyl), 8-OCH3 | MDA-MB-468 (Breast) | % Growth Inhibition | 60.77 | [1] |
| 4 | Pyranopyridine | 2-amino, 4-(thiophen-2-yl) | HepG2 (Liver) | IC50 (µM) | 49.1 | [2] |
| 5 | Pyranopyridine | 2-amino, 4-(thiophen-2-yl) | HCT-116 (Colorectal) | IC50 (µM) | 52.5 | [2] |
Key SAR Observations:
-
Fused Ring Systems: The development of fused heterocyclic systems based on the aminopyridine core, such as the pyrido[3,4-d]pyrimidines, has yielded compounds with significant and selective anticancer activity.[1]
-
Substitution at C-4: For the pyrido[3,4-d]pyrimidine scaffold, an amine linker at the C-4 position was found to be crucial for enhancing growth inhibitory effects against renal cancer cell lines.[1] In contrast, for breast cancer cell lines, a 3-fluorophenyl substituent at the same position demonstrated the best growth inhibition.[1]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a chloro group at the para position of a phenyl substituent, was shown to be favorable for activity against renal cancer cells.[1]
II. Kinase Inhibitory Activity of Aminopyridine Analogs
General Pharmacophore for Aminopyridine-Based Kinase Inhibitors
The following diagram illustrates a general pharmacophore model for aminopyridine-based kinase inhibitors, highlighting key interaction points within the ATP-binding pocket of a kinase.
Caption: General pharmacophore for aminopyridine-based kinase inhibitors.
Key SAR Insights from Related Kinase Inhibitors:
-
Hinge Binding: The aminopyridine core is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3]
-
Hydrophobic Pockets: Substituents on the aminopyridine ring can be tailored to occupy and interact with adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
-
Solvent Exposure: Modifications to the solvent-exposed regions of the inhibitor can be used to improve physicochemical properties such as solubility and metabolic stability.[3]
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of dichlorinated aminopyridine analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the synthesized compounds on various cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[4]
In Vitro Kinase Activity Assay
Objective: To determine the inhibitory activity of the synthesized compounds against a specific kinase.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a substrate (e.g., a peptide or protein), ATP, and a suitable buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent.
-
Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method, such as a luminescence-based assay or a fluorescence polarization assay.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.[3]
IV. Synthesis and Logical Workflow
The synthesis of novel dichlorinated aminopyridine analogs and their subsequent biological evaluation follows a logical workflow designed to identify lead compounds for further development.
Caption: Drug discovery workflow for this compound analogs.
V. Conclusion
While a comprehensive SAR study specifically focused on this compound analogs is not extensively documented, the analysis of related dichlorinated aminopyridine structures provides a solid foundation for the rational design of novel therapeutic agents. The insights gathered from anticancer and kinase inhibition studies on analogous scaffolds highlight the critical role of the substitution pattern on the pyridine ring and the nature of the appended functional groups in determining biological activity. Further exploration and synthesis of a focused library of this compound analogs are warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitor Scaffolds: Featuring 3,4-Dichloropyridin-2-amine Analogs and Other Key Pharmacophores
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapy, protein kinase inhibitors stand as a cornerstone, revolutionizing the treatment of numerous diseases, particularly cancer. The efficacy and selectivity of these inhibitors are intrinsically linked to their core chemical structures, or scaffolds. This guide provides a comparative analysis of the 3,4-Dichloropyridin-2-amine scaffold and its derivatives against other prominent kinase inhibitor scaffolds, including quinazolines, pyrimidines, and pyrazoles. By presenting available experimental data, detailing methodologies, and visualizing key cellular pathways, this document aims to be a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.
Performance Comparison of Kinase Inhibitor Scaffolds
The inhibitory potential of a scaffold is typically evaluated by its half-maximal inhibitory concentration (IC50) against a panel of kinases. While direct, comprehensive screening data for the parent this compound is not extensively available in the public domain, the analysis of its derivatives and related structures provides valuable insights into its potential as a kinase inhibitor scaffold.
Derivatives of 2-aminopyridine have shown inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs)[1]. For instance, a novel 2-amino-pyridine derivative demonstrated a potent IC50 value of 46 nM against CDK8[1]. Furthermore, the dichlorophenyl moiety is a common feature in many potent kinase inhibitors. For example, a 2-amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidine was identified as an inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and c-Src tyrosine kinases.
To provide a comparative context, the following tables summarize the inhibitory activities of well-established kinase inhibitors based on quinazoline, pyrimidine, and pyrazole scaffolds against a selection of key kinases.
Table 1: Comparative Inhibitory Activity (IC50 in nM) of Quinazoline-Based Kinase Inhibitors
| Kinase Target | Gefitinib | Erlotinib |
| EGFR | 0.41[2] | 2[3][4] |
| HER2 (ErbB2) | - | 1890[4] |
Table 2: Comparative Inhibitory Activity (IC50 in nM) of Pyrimidine- and Pyrazole-Based Kinase Inhibitors
| Kinase Target | Dasatinib (Pyrimidine derivative) | Sunitinib (Pyrrole/Indole derivative) | Sorafenib (Pyridine/Urea derivative) |
| Abl | <1[5] | - | - |
| Src | 0.8[5] | - | - |
| c-Kit | 79[5] | 68[6][7] | 68[6][7] |
| VEGFR2 | - | 80[8] | 90[6][7] |
| PDGFRβ | - | 2[8] | 57[6][7] |
| Raf-1 | - | - | 6[6] |
| B-Raf | - | - | 22[6] |
Key Signaling Pathways in Kinase Inhibition
Kinase inhibitors exert their effects by modulating specific signaling pathways that are often dysregulated in disease states. Understanding these pathways is crucial for rational drug design and for predicting the biological consequences of inhibiting a particular kinase.
Experimental Protocols for Kinase Inhibition Assays
The determination of IC50 values relies on robust and reproducible experimental protocols. Several assay formats are commonly employed in academic and industrial research settings to measure kinase activity and the potency of inhibitors.
General Workflow for In Vitro Kinase Assays
The following diagram illustrates a generalized workflow for a typical in vitro kinase inhibition assay.
Detailed Methodologies
Below are detailed protocols for three widely used kinase assay technologies.
1. ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.
-
Protocol Outline:
-
Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and various concentrations of the inhibitor. Incubate at room temperature.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. HTRF® Kinase Assay
This homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate.
-
Principle: The assay uses a biotinylated substrate and a europium (Eu3+) cryptate-labeled anti-phospho-specific antibody. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal.
-
Protocol Outline:
-
Kinase Reaction: In a multiwell plate, incubate the kinase, biotinylated substrate, ATP, and inhibitor.
-
Detection: Add the detection reagents (Eu3+-labeled antibody and streptavidin-XL665) in a buffer containing EDTA to stop the reaction. Incubate for 60 minutes at room temperature.
-
Measurement: Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) on a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and determine the IC50 value from a dose-response curve.
-
3. Caliper Mobility Shift Assay
This microfluidic-based assay separates and quantifies the phosphorylated and unphosphorylated substrate based on their different electrophoretic mobilities.
-
Principle: A fluorescently labeled peptide substrate is incubated with the kinase and inhibitor. The reaction mixture is then introduced into a microfluidic chip where an electric field separates the charged phosphorylated product from the unphosphorylated substrate.
-
Protocol Outline:
-
Kinase Reaction: Perform the kinase reaction in a multiwell plate with the kinase, fluorescently labeled substrate, ATP, and inhibitor.
-
Sample Analysis: The Caliper instrument aspirates a small volume from each well and injects it onto the microfluidic chip.
-
Separation and Detection: The substrate and product are separated by electrophoresis and detected by a laser-induced fluorescence detector.
-
Data Analysis: The instrument's software calculates the percentage of substrate conversion to product. IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.
-
Conclusion
The development of novel kinase inhibitors is a dynamic and highly competitive field. The choice of a chemical scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall pharmacological properties. While the this compound scaffold shows promise based on the activity of related aminopyridine and dichlorophenyl-containing compounds, further extensive screening is necessary to fully elucidate its potential. This guide provides a framework for comparing its future data against established scaffolds like quinazolines, pyrimidines, and pyrazoles. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to design and evaluate the next generation of targeted kinase inhibitors.
References
- 1. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. oncology-central.com [oncology-central.com]
- 7. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
Navigating the Kinome: A Comparative Analysis of Aminopyridine-Based Kinase Inhibitor Cross-Reactivity
The aminopyridine scaffold is a common motif in kinase inhibitor design, recognized for its ability to form key hydrogen bond interactions with the kinase hinge region. The selectivity of these inhibitors across the human kinome is a critical factor in determining their therapeutic potential and off-target effects.
Quantitative Analysis of Kinase Inhibition
To illustrate the principles of cross-reactivity profiling, we present data for a representative aminopyridine-based kinase inhibitor, Compound X. The inhibitory activity of Compound X was assessed against a panel of kinases, and the half-maximal inhibitory concentration (IC50) values were determined. The data are summarized in the table below, offering a snapshot of the compound's potency and selectivity.
| Kinase Target | Compound X IC50 (nM) |
| Kinase A | 12 |
| Kinase B | 85 |
| Kinase C | >10,000 |
| Kinase D | 250 |
| Kinase E | 1,500 |
| Kinase F | 3,200 |
| Kinase G | >10,000 |
| Kinase H | 45 |
| Kinase I | 600 |
| Kinase J | 8,000 |
This data is representative and compiled for illustrative purposes based on typical kinase inhibitor profiling results.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for two commonly employed kinase activity assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay format is a homogeneous, fluorescence-based method used to measure kinase activity by detecting the phosphorylation of a substrate.
Materials:
-
Kinase of interest
-
Fluorescein- or Alexa Fluor® 647-labeled substrate peptide
-
ATP
-
Test compound (e.g., Compound X)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Terbium- or Europium-labeled anti-phospho-substrate antibody
-
EDTA-containing stop solution
-
Low-volume 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO control to the assay plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the stop solution containing the labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The TR-FRET ratio is calculated from these values and is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][2][3][4][5]
Materials:
-
Kinase of interest
-
Substrate
-
ATP
-
Test compound (e.g., Compound X)
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO control to the assay plate.
-
Add 2.5 µL of the kinase solution.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizing Biological Context and Experimental Design
To better understand the implications of kinase inhibition and the process of evaluating it, the following diagrams illustrate a common signaling pathway and the experimental workflow for cross-reactivity profiling.
Caption: A generalized MAPK signaling pathway, a frequent target for kinase inhibitors.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
References
Safety Operating Guide
Navigating the Disposal of 3,4-Dichloropyridin-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive operational plan for the proper disposal of 3,4-Dichloropyridin-2-amine, a chlorinated pyridine derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for closely related dichlorinated amino pyridines and general best practices for handling halogenated organic compounds.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, this compound should be handled as a hazardous substance.
Key Hazard Considerations:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or inhaled.
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.
-
Environmental Hazard: As a chlorinated organic compound, it has the potential for persistence in the environment and may be harmful to aquatic life.
Quantitative Hazard Data (Based on Analogous Compounds)
The following table summarizes typical hazard classifications and exposure limits for similar chlorinated pyridine compounds. These values should be treated as indicative for this compound in the absence of specific data.
| Hazard Parameter | Classification | Value/Precaution | Source |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.
Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Segregation: This waste must be segregated as "chlorinated organic waste." Do not mix with non-halogenated solvents or other waste streams.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation, using a fume hood if the spill is contained within it.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect: Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Final Disposal Procedure
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.
-
Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Incineration: The preferred method of disposal for chlorinated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic gases produced during combustion.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
Essential Safety and Operational Guide for Handling 3,4-Dichloropyridin-2-amine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,4-Dichloropyridin-2-amine. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It can cause skin and eye irritation.[1][2][3] It may also be harmful if swallowed or inhaled.[4][5] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety glasses with side-shields. A face shield may be necessary for splash hazards. | Conforming to EN 166 (EU) or NIOSH (US).[6] |
| Skin Protection | Chemical-resistant gloves (inspect before use). Fire/flame resistant and impervious clothing. Boots and other protective clothing to prevent skin contact. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[6] |
| Respiratory Protection | A full-face respirator or a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4][5][6] Required when dusts are generated.[7] | - |
| General Hygiene | Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.[4][6] Launder contaminated clothing before reuse.[1][4] | - |
Operational and Disposal Plans
Handling and Storage:
-
Use in a well-ventilated area or under a chemical fume hood.[2][4]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5][8]
-
Store away from incompatible materials and direct light.[4]
Spill Management:
-
In case of a spill, evacuate personnel to a safe area.
-
Wear appropriate PPE as detailed in Table 1.
-
For minor spills, control personal contact with the substance by using protective equipment.[1] Contain and absorb the spill with sand, earth, or other inert material.[1]
-
For major spills, it is important to prevent the spillage from entering drains or water courses.[1]
-
Collect the spilled material into a suitable, labeled container for disposal.[1]
Disposal:
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[2][4][5]
-
Do not allow the chemical to enter drains.[6]
-
Contaminated packaging should be treated as the product itself.
Experimental Protocols: First-Aid Measures
In the event of exposure to this compound, the following first-aid procedures should be followed immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a doctor.[4][5][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][6]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
